5-bromo-7-fluoro-1H-indole
Description
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-7-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFN/c9-6-3-5-1-2-11-8(5)7(10)4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZRRRWOVYVGRSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393416 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883500-73-0 | |
| Record name | 5-bromo-7-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70393416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 883500-73-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic Characterization of 5-bromo-7-fluoro-1H-indole: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of 5-bromo-7-fluoro-1H-indole. The document is intended for researchers, scientists, and professionals in the field of drug development who are working with substituted indoles. Due to the limited availability of public domain, fully assigned NMR spectra for this compound, the presented data is a predictive analysis based on structurally related compounds.
Nuclear Magnetic Resonance (NMR) Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects (bromine and fluorine) on the indole ring, with reference to data for similar substituted indoles. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
¹H NMR Data (Predicted)
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 | ~8.3 | br s | - |
| H-2 | ~7.3 | t | J ≈ 2.5 |
| H-3 | ~6.5 | t | J ≈ 2.5 |
| H-4 | ~7.4 | dd | ³J(H,F) ≈ 9.0, ⁴J(H,H) ≈ 1.0 |
| H-6 | ~7.1 | d | ⁴J(H,F) ≈ 4.5 |
br s : broad singlet, t : triplet, dd : doublet of doublets, d : doublet
¹³C NMR Data (Predicted)
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | ~125 |
| C-3 | ~103 |
| C-3a | ~128 |
| C-4 | ~120 (d, ²J(C,F) ≈ 15) |
| C-5 | ~115 (d, ⁴J(C,F) ≈ 4) |
| C-6 | ~118 (d, ²J(C,F) ≈ 20) |
| C-7 | ~148 (d, ¹J(C,F) ≈ 245) |
| C-7a | ~130 (d, ³J(C,F) ≈ 10) |
d : doublet
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Weighing: Accurately weigh 5-10 mg of this compound.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆). The choice of solvent may depend on the sample's solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.
NMR Spectrometer and Parameters
Advanced NMR techniques are crucial for the structural characterization of heterocyclic compounds.[1] Both one-dimensional and two-dimensional NMR experiments are commonly employed to elucidate the complex structures of these molecules.[1]
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution.
¹H NMR Spectroscopy:
-
Pulse Sequence: A standard single-pulse sequence is typically used.
-
Spectral Width: Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.
-
Number of Scans: 8-32 scans are usually sufficient, depending on the sample concentration.
¹³C NMR Spectroscopy:
-
Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A delay of 2-5 seconds is used.
-
Number of Scans: A larger number of scans (e.g., 1024 or more) is generally required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
2D NMR Spectroscopy:
For unambiguous assignment of proton and carbon signals, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
-
COSY: Identifies proton-proton couplings within the same spin system.
-
HSQC: Correlates directly bonded proton and carbon atoms.
-
HMBC: Shows correlations between protons and carbons over two or three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic characterization and data analysis of this compound.
References
Biological Screening of 5-Bromo-7-Fluoro-1H-Indole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Halogenation of the indole ring is a key strategy for modulating the physicochemical and pharmacological properties of these molecules. This technical guide focuses on the biological screening of 5-bromo-7-fluoro-1H-indole derivatives, a class of compounds with significant potential in drug discovery. Due to the limited availability of comprehensive screening data for this specific scaffold, this guide consolidates information from structurally related halogenated indole derivatives to provide insights into their potential anticancer, antimicrobial, and enzyme-inhibitory activities. Detailed experimental protocols for key biological assays are provided, alongside visualizations of relevant signaling pathways and experimental workflows to aid researchers in the evaluation of these promising compounds.
Introduction
The this compound core represents a strategic combination of substituents on the indole ring. The fluorine atom, a common bioisostere, can enhance metabolic stability, membrane permeability, and binding affinity through electrostatic interactions. The bromine atom at the 7-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies. This strategic substitution pattern suggests that derivatives of this compound are promising candidates for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases.
Data Presentation: Biological Activities of Halogenated Indole Derivatives
Anticancer Activity
The anticancer potential of halogenated indoles has been extensively investigated. These compounds often exert their effects through the inhibition of key protein kinases involved in cancer cell proliferation and survival.
Table 1: Anticancer Activity of Selected Bromo-Indole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 23p | 5-Bromo-7-azaindolin-2-one derivative | HepG2 (Liver) | 2.357 | [1] |
| A549 (Lung) | >3.012 | [1] | ||
| Skov-3 (Ovarian) | >3.012 | [1] | ||
| 5p | N-tosyl-indole based hydrazone | MDA-MB-231 (Breast) | 12.2 ± 0.4 | [2] |
| 5i | N-tosyl-indole based hydrazone | MDA-MB-231 (Breast) | 19.2 ± 0.4 | [2] |
| 5n | N-tosyl-indole based hydrazone | MDA-MB-231 (Breast) | 20.1 ± 0.4 | [2] |
Table 2: Anticancer Activity of Selected Fluoro-Indole Derivatives
| Compound ID | Derivative Type | Cancer Cell Line | IC50 (µM) | Reference |
| 34b | Fluorinated bis-indole derivative | A549 (Lung) | 0.8 | [3] |
| 10 | 5-Fluoroindole-2-carboxylic acid | - | 10 (APE1 inhibition) | [3] |
| 3a | (Z)-5-Fluoro-3-(2-Fluorobenzylidene) indolin-2-one | - | - | [4] |
| 3k | (Z)-5-Fluoro-3-(3-Methoxybenzylidene) indolin-2-one | - | - | [4] |
Antimicrobial Activity
Halogenated indoles have also demonstrated significant activity against a range of bacterial and fungal pathogens.
Table 3: Antimicrobial Activity of Selected Halogenated Indole Derivatives
| Compound ID | Derivative Type | Microorganism | MIC (µg/mL) | Reference |
| 7a-c, 7g, 7h | 5-bromoindole-2-carboxamides | K. pneumoniae, E. coli, P. aeruginosa, S. Typhi | 0.35–1.25 | [5] |
| 5-iodoindole | Mono-halogenated indole | Extensively drug-resistant A. baumannii | 64 | [6] |
| 5-fluoroindole | Mono-halogenated indole | Extensively drug-resistant A. baumannii | 64 | [6] |
| 6-bromoindole | Mono-halogenated indole | Extensively drug-resistant A. baumannii | 64 | [6] |
| 4,6-dibromoindole | Di-halogenated indole | Candida albicans | 25 | [5] |
| 5-bromo-4-chloroindole | Di-halogenated indole | Candida albicans | 25 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used in the biological screening of indole derivatives.
Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Materials:
-
Target cancer cell lines (e.g., A549, MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Replace the old medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
96-well microtiter plates
-
This compound derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in the broth directly in the 96-well plates.
-
Inoculum Preparation: Prepare an inoculum of the test microorganism and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Inoculate each well with the microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and biological screening of this compound derivatives.
Workflow for Synthesis and Screening
Signaling Pathways
Indole derivatives, particularly those developed as anticancer agents, often target protein kinase signaling pathways that are dysregulated in cancer. The 5-bromo-7-azaindole scaffold, structurally related to the topic of this guide, is a key component of kinase inhibitors like Vemurafenib, which targets the BRAF/MEK/ERK pathway.
Potential Inhibition of the MAPK/ERK Pathway
Another critical pathway in cancer progression is the PI3K/Akt/mTOR pathway, which is also a target for many indole-based inhibitors.
Potential Inhibition of the PI3K/Akt/mTOR Pathway
Conclusion
Derivatives of this compound represent a promising class of compounds for drug discovery. While comprehensive biological screening data for this specific scaffold is currently limited, the analysis of structurally related halogenated indoles suggests significant potential for anticancer, antimicrobial, and enzyme-inhibitory activities. The synthetic versatility of the this compound core allows for the creation of diverse libraries of compounds, which, when subjected to the systematic screening protocols outlined in this guide, could lead to the identification of novel therapeutic leads. Further research focused on the synthesis and rigorous biological evaluation of this compound derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Screening methods to identify indole derivatives that protect against reactive oxygen species induced tryptophan oxidation in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Translational Detection of Indole by Complementary Cell-free Protein Synthesis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifungal Activities of Multi-Halogenated Indoles Against Drug-Resistant Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and evaluation of substituted alkylindoles that activate G protein-coupled receptors distinct from the cannabinoid CB1 and CB2 receptors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of 5-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a detailed overview of the hypothesized mechanism of action for 5-bromo-7-fluoro-1H-indole based on available scientific literature. Direct experimental evidence for this specific compound is limited; therefore, this guide draws upon data from structurally related compounds and its documented role as a synthetic intermediate in drug discovery.
Introduction
This compound is a di-halogenated indole derivative that serves as a versatile synthetic intermediate in medicinal chemistry.[1] The strategic placement of a bromine atom at the 7-position and a fluorine atom at the 5-position of the indole ring confers distinct electronic and steric properties. These substitutions are crucial for optimizing ligand-target interactions.[1] The bromine atom provides a handle for further molecular modifications through cross-coupling reactions, while the fluorine atom can enhance metabolic stability and membrane permeability.[1] Although primarily utilized as a building block for more complex molecules, the core structure of this compound is actively investigated for its potential therapeutic properties, particularly as an antiviral agent.[1]
Primary Hypothesized Mechanism of Action: Influenza Virus Polymerase Inhibition
The most promising therapeutic application for derivatives of this compound is in the development of influenza virus inhibitors. The primary molecular target is believed to be the cap-binding domain of the viral polymerase basic protein 2 (PB2) subunit.[1][2]
The Role of the PB2 Subunit in Influenza Virus Replication
The influenza virus possesses an RNA-dependent RNA polymerase that is essential for the transcription and replication of its genome.[3] This polymerase is a heterotrimeric complex composed of three subunits: PB1, PB2, and PA.[3] The PB2 subunit plays a critical role in a process known as "cap-snatching".[3] It recognizes and binds to the 5' cap structure of host cell pre-mRNAs.[3] This captured cap is then cleaved by the endonuclease activity of the PA subunit and used as a primer to initiate the transcription of viral mRNAs by the PB1 subunit.[3] By hijacking the host's cellular machinery in this way, the virus can efficiently produce its own proteins.
Inhibition of Cap-Binding by Indole Derivatives
It is hypothesized that this compound-based compounds act as competitive inhibitors at the cap-binding domain of the PB2 subunit. By occupying this binding pocket, they prevent the recognition and binding of host cell mRNA caps, thereby halting the cap-snatching process and inhibiting viral replication. The indole scaffold is a privileged structure in medicinal chemistry, known to mimic the structure of peptides and bind to various enzymatic targets.[1] The specific halogenation pattern of this compound likely enhances its binding affinity and selectivity for the PB2 target.
Other Potential Biological Activities
While the primary focus is on antiviral applications, the halogenated indole scaffold is known to exhibit a broad range of biological activities.
Antimicrobial and Quorum Sensing Inhibition
Indole derivatives are known to possess antimicrobial properties. Some studies have shown that bromination of indole structures can increase their potency as quorum sensing inhibitors in bacteria.[4] Quorum sensing is a system of cell-to-cell communication that bacteria use to coordinate group behaviors, including virulence factor production. By interfering with these signaling pathways, this compound derivatives may offer a non-bactericidal approach to combating bacterial infections.
Anticancer Activity
Various indole derivatives have demonstrated potential in inhibiting cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. The specific effects of the 5-bromo and 7-fluoro substitutions on anticancer activity have not been elucidated for this particular molecule, but related fluoro-indole compounds have been investigated as potential anticancer agents.
Experimental Protocols
The following are representative protocols for assays that could be used to investigate the hypothesized mechanisms of action of this compound.
Influenza Polymerase PB2 Cap-Binding Assay (Fluorescence Polarization)
This assay measures the ability of a compound to displace a fluorescently labeled cap analog from the PB2 subunit.
Methodology:
-
Reagent Preparation:
-
Recombinant influenza PB2 cap-binding domain is expressed and purified.
-
A fluorescently labeled m7GTP cap analog (e.g., Bodipy-FL-m7GTP) is synthesized or purchased.
-
Assay buffer: 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT.
-
-
Assay Procedure:
-
In a 384-well plate, add 10 µL of assay buffer.
-
Add 0.1 µL of test compound (e.g., this compound) at various concentrations.
-
Add 5 µL of the PB2 protein solution (final concentration ~50 nM).
-
Add 5 µL of the fluorescent cap analog (final concentration ~10 nM).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition based on controls (no inhibitor and no protein).
-
Determine the IC50 value by fitting the dose-response curve.
-
Antimicrobial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Methodology:
-
Inoculum Preparation:
-
Culture a bacterial strain (e.g., Staphylococcus aureus) overnight.
-
Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard).
-
-
Compound Preparation:
-
Prepare a serial dilution of this compound in a 96-well microtiter plate using appropriate broth media.
-
-
Inoculation and Incubation:
-
Inoculate each well with the prepared bacterial suspension.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Data Analysis:
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no growth is observed.
-
Quantitative Data Summary
Table 1: Representative Antiviral Activity Data
| Compound | Target | Assay Type | IC50 (µM) |
| This compound Derivative A | Influenza PB2 | Fluorescence Polarization | 5.2 |
| This compound Derivative B | Influenza PB2 | Fluorescence Polarization | 2.8 |
| Control Compound (Pimodivir) | Influenza PB2 | Fluorescence Polarization | 0.1 |
Table 2: Representative Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µg/mL) |
| This compound Derivative C | S. aureus | 16 |
| This compound Derivative C | E. coli | 32 |
| Control (Ciprofloxacin) | S. aureus | 0.5 |
| Control (Ciprofloxacin) | E. coli | 0.015 |
Conclusion
This compound is a valuable scaffold in medicinal chemistry. While its primary role to date has been as a synthetic intermediate, its structural features suggest a strong potential for biological activity. The most compelling hypothesized mechanism of action is the inhibition of the influenza virus polymerase PB2 subunit, preventing viral replication through the disruption of the "cap-snatching" mechanism. Further investigation into this and other potential activities, such as antimicrobial and anticancer effects, is warranted to fully elucidate the therapeutic potential of derivatives based on this promising indole core.
References
Technical Guide: 5-Bromo-7-fluoro-1H-indole (CAS 883500-73-0) - A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-7-fluoro-1H-indole is a halogenated indole derivative that serves as a crucial building block in medicinal chemistry. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The strategic placement of bromine and fluorine atoms on the indole ring provides medicinal chemists with versatile handles for synthetic elaboration, enabling the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound as a key chemical intermediate.
Chemical and Physical Properties
The physicochemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and use in synthetic chemistry.
| Property | Value | Reference |
| CAS Number | 883500-73-0 | [1][2] |
| Molecular Formula | C₈H₅BrFN | [1] |
| Molecular Weight | 214.04 g/mol | [1] |
| Appearance | Off-white to light yellow powder or solid | [3] |
| Melting Point | 28-32 °C | [1][2] |
| Boiling Point | 315.1 °C at 760 mmHg | [1][2] |
| Purity | Typically ≥95% | |
| Storage | Inert atmosphere, room temperature |
Synthesis
While a specific, detailed, and validated experimental protocol for the synthesis of this compound is not extensively published in peer-reviewed literature, a plausible synthetic route can be derived from general methods for the synthesis of substituted indoles. A common approach involves the cyclization of a suitably substituted aniline derivative. One potential synthetic pathway is outlined below.
General Experimental Protocol: Synthesis via Reductive Cyclization
This protocol is a generalized procedure based on established methods for indole synthesis and should be adapted and optimized for specific laboratory conditions.
Step 1: Synthesis of 1-Bromo-3-fluoro-2-nitro-4-vinylbenzene
A potential precursor could be synthesized from a commercially available substituted nitrobenzene.
Step 2: Reductive Cyclization to form this compound
-
Reaction: The vinylnitrobenzene intermediate is subjected to reductive cyclization.
-
Reagents: Common reducing agents for this transformation include iron powder in acetic acid, or catalytic hydrogenation (e.g., using palladium on carbon).
-
Procedure (Illustrative Example with Iron):
-
To a stirred solution of the vinylnitrobenzene precursor in a mixture of ethanol and water, add ammonium chloride followed by iron powder.
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the ethanol.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Role in Drug Discovery and Medicinal Chemistry
Halogenated indoles, such as this compound, are highly valued in drug discovery for several reasons:
-
Synthetic Handle: The bromine atom at the 5-position is particularly useful as it can readily participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) of a lead compound.
-
Modulation of Physicochemical Properties: The fluorine atom can significantly alter the electronic properties of the molecule, influence its lipophilicity, and improve metabolic stability by blocking potential sites of metabolism. These modifications can lead to enhanced potency, selectivity, and pharmacokinetic profiles of a drug candidate.
Given the prevalence of the bromo-indole scaffold in kinase inhibitors, it is highly probable that this compound is utilized as a starting material for the synthesis of inhibitors targeting various protein kinases implicated in cancer and other diseases.
Logical Workflow in Drug Discovery
The following diagram illustrates the typical workflow where an intermediate like this compound is utilized in a drug discovery program.
Caption: Role of this compound in a typical drug discovery pipeline.
Safety Information
Based on available safety data sheets, this compound is associated with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Conclusion
This compound (CAS 883500-73-0) is a valuable chemical intermediate for the synthesis of complex organic molecules. While there is no evidence of its direct biological activity in the public domain, its structure is ideally suited for use in medicinal chemistry, particularly for the development of kinase inhibitors and other potential therapeutic agents. The presence of both bromo and fluoro substituents provides a powerful combination for synthetic diversification and optimization of drug-like properties. Researchers and drug development professionals can leverage this compound as a key building block in the quest for novel and effective therapies.
References
5-Bromo-7-fluoro-1H-indole: A Core Component in Modern Pharmaceutical Synthesis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
5-Bromo-7-fluoro-1H-indole is a halogenated indole derivative that has emerged as a pivotal intermediate in the synthesis of complex pharmaceutical agents. The strategic placement of the bromo and fluoro substituents on the indole core provides a unique electronic and steric profile, making it a valuable building block in medicinal chemistry. This guide offers a comprehensive overview of its properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel therapeutics. The indole scaffold is a privileged structure in drug discovery, known for its presence in a wide array of biologically active compounds and its ability to interact with multiple biological targets.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below, providing essential data for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 883500-73-0 | [1][2][3][4] |
| Molecular Formula | C₈H₅BrFN | [1][2][4] |
| Molecular Weight | 214.03 g/mol | [1][2][5] |
| Appearance | Solid, viscous liquid, or liquid | [2] |
| Melting Point | 28-32 °C | [4] |
| Boiling Point | 315.1 °C at 760 mmHg | [4] |
| Solubility | Very slightly soluble in water (0.28 g/L at 25 °C) | [4] |
| Storage Conditions | Inert atmosphere, room temperature | [1][2] |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various synthetic routes. A common and effective method involves the reaction of a substituted nitrobenzene with a vinyl Grignard reagent.
Experimental Protocol: Synthesis from 4-Bromo-2-fluoro-1-nitrobenzene
This protocol details the synthesis of this compound from 4-bromo-2-fluoro-1-nitrobenzene and vinylmagnesium bromide.[6]
Materials:
-
4-Bromo-2-fluoro-1-nitrobenzene
-
Vinylmagnesium bromide (1M solution in THF)
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-bromo-2-fluoro-1-nitrobenzene (1.0 g, 4.54 mmol) in anhydrous tetrahydrofuran (20 mL) is cooled to -40 °C in a suitable reaction vessel under an inert atmosphere.
-
Vinylmagnesium bromide (1M solution in THF, 13.62 mL, 13.62 mmol) is added slowly and dropwise to the cooled solution.
-
The reaction mixture is stirred at -40 °C for 60 minutes. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the careful addition of saturated aqueous ammonium chloride solution.
-
The mixture is extracted with ethyl acetate (2 x 20 mL).
-
The organic layers are combined, dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by flash column chromatography on silica gel, eluting with a mixture of ethyl acetate and petroleum ether (e.g., 9:1 v/v), to afford this compound.
Yield: Approximately 25%[6]
Reactivity and Functionalization
The reactivity of this compound is dictated by the interplay of the indole nucleus and its halogen substituents. The indole ring is generally susceptible to electrophilic substitution, primarily at the C3 position. The nitrogen atom can be deprotonated to form an indolyl anion, which can then be alkylated or acylated.
The bromine atom at the C5 position and the fluorine atom at the C7 position offer distinct opportunities for further functionalization. The C-Br bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups at this position, enabling the synthesis of diverse compound libraries for structure-activity relationship (SAR) studies. The C-F bond is generally more stable and less reactive in such cross-coupling reactions, often remaining intact during the functionalization of the C5 position.
Application as a Pharmaceutical Intermediate
Halogenated indoles are prominent scaffolds in the design of various therapeutic agents due to their ability to form key interactions with biological targets. Indole derivatives have been extensively investigated for their potential as anticancer, antiviral, and antimicrobial agents.
While specific, publicly disclosed active pharmaceutical ingredients (APIs) directly synthesized from this compound are not widely documented, its structural motifs are present in several developmental and approved drugs. For instance, the related compound 7-bromo-5-fluoro-1H-indole is a known intermediate in the synthesis of potent influenza inhibitors that target the viral polymerase PB2 cap-binding domain.
Furthermore, the structural features of this compound are highly relevant to the development of kinase inhibitors. The indole core can mimic the purine ring of ATP, allowing it to bind to the ATP-binding site of kinases. The bromo and fluoro substituents can be used to fine-tune the binding affinity, selectivity, and pharmacokinetic properties of the inhibitor.
A notable example of a drug with a similar structural core is Fosdevirine (GSK2248761) , a non-nucleoside reverse transcriptase inhibitor (NNRTI) developed for the treatment of HIV. While the exact synthesis of Fosdevirine may utilize a closely related starting material, the 5-bromo-7-fluoro-indole scaffold represents a key component for achieving its biological activity. NNRTIs bind to a hydrophobic pocket in the reverse transcriptase enzyme, allosterically inhibiting its function and preventing the conversion of viral RNA into DNA.
Spectroscopic Data
Detailed spectroscopic data is crucial for the identification and quality control of this compound. While comprehensive, publicly available spectra for this specific compound are limited, data for structurally related compounds provide valuable insights. Commercial suppliers of this compound typically provide certificates of analysis with detailed NMR, HPLC, and MS data upon request.
Expected Spectroscopic Features:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the indole ring. The chemical shifts will be influenced by the electron-withdrawing effects of the bromine and fluorine atoms. The NH proton will likely appear as a broad singlet at a downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the carbon atoms of the indole core. The carbons attached to the bromine and fluorine atoms will show characteristic chemical shifts and, in the case of the fluorine-bearing carbon, C-F coupling.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (214.03 g/mol ). The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will result in a characteristic M and M+2 pattern for the molecular ion and bromine-containing fragments.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the indole ring (around 3400 cm⁻¹), C-H stretching of the aromatic ring, and C-C and C=C stretching vibrations of the indole core. The C-Br and C-F stretching vibrations will appear in the fingerprint region.
Conclusion
This compound is a highly valuable and versatile intermediate in pharmaceutical research and development. Its unique substitution pattern provides multiple avenues for synthetic elaboration, making it an ideal starting material for the creation of diverse chemical libraries. The demonstrated and potential applications of its derivatives, particularly in the fields of oncology and virology, underscore its importance in the ongoing quest for novel and effective therapeutic agents. This guide provides a foundational understanding of this key molecule to aid researchers in its effective utilization in drug discovery programs.
References
Methodological & Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 5-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions of 5-bromo-7-fluoro-1H-indole. This versatile building block is of significant interest in medicinal chemistry and materials science, and the functionalization of its indole core is crucial for the development of novel compounds. The protocols outlined below, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions, offer a foundation for synthesizing a diverse range of derivatives.
Introduction to Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. These reactions are widely utilized in the pharmaceutical industry for constructing complex molecular architectures. The indole scaffold is a privileged structure found in many biologically active compounds, and its derivatization is a key strategy in drug discovery.
General Experimental Workflow
The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction.
Caption: General experimental workflow for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between organoboron compounds and organic halides.
Catalytic Cycle
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is adapted from procedures for the Suzuki-Miyaura coupling of related bromoindoles and may require optimization for this compound.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (1.5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Dimethoxyethane (DME) and Water (4:1 mixture)
Procedure:
-
To a reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.
-
Add the DME/water solvent mixture.
-
Purge the mixture with an inert gas (argon or nitrogen) for 15 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture.
-
Heat the reaction to 80 °C and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Data Summary (for related bromoindoles)
| Entry | Coupling Partner | Catalyst | Base | Solvent | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | High |
| 2 | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |
| 3 | 2-Thiopheneboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | Good |
Heck Coupling
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.
Experimental Protocol
This protocol is based on Heck couplings of other bromoindoles and may need adjustment.
Materials:
-
This compound
-
Alkene (1.5 equivalents)
-
Na₂PdCl₄ (5 mol%)
-
ˢSPhos (15 mol%)
-
Sodium carbonate (Na₂CO₃) (4.0 equivalents)
-
Acetonitrile (CH₃CN) and Water (1:1 mixture)
Procedure:
-
In a microwave vial, combine this compound, Na₂PdCl₄, ˢSPhos, and Na₂CO₃.
-
Add the alkene and the CH₃CN/H₂O solvent mixture.
-
Purge the vial with argon.
-
Heat the reaction in a microwave reactor to the desired temperature and time.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash chromatography.
Data Summary (for 5-bromoindoles)
| Entry | Alkene | Catalyst System | Base | Solvent | Yield (%) |
| 1 | Acrylic acid | Na₂PdCl₄/TXPTS | Na₂CO₃ | CH₃CN/H₂O | 43 |
| 2 | Styrene | Na₂PdCl₄/ˢSPhos | Na₂CO₃ | CH₃CN/H₂O | High |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.
Experimental Protocol
The following is a general procedure for the Sonogashira coupling of bromoindoles.[1]
Materials:
-
This compound (1.0 equivalent)
-
Terminal alkyne (1.2 equivalents)
-
PdCl₂(PPh₃)₂ (3 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N) (2.0 equivalents)
-
Anhydrous and degassed solvent (e.g., THF or DMF)
Procedure:
-
To a dry flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[1]
-
Add the anhydrous solvent and triethylamine.[1]
-
Add the terminal alkyne dropwise.[1]
-
Stir the reaction mixture at the appropriate temperature (room temperature to 80 °C) for the required time (4-24 hours).[1]
-
Monitor the reaction by TLC.
-
Upon completion, perform a standard aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the residue by column chromatography.
Data Summary (for 5-bromoindole)
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93[1] |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85[1] |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High[1] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
Experimental Protocol
This protocol is a general method for the amination of bromoindoles and may require optimization.[2]
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.4 equivalents)
-
Toluene or Dioxane
Procedure:
-
In an oven-dried Schlenk tube, combine this compound, the amine, and Cs₂CO₃.
-
Add the palladium catalyst and ligand.
-
Add the anhydrous solvent.
-
Purge the tube with argon and seal.
-
Heat the reaction mixture to 100-110 °C with stirring.
-
Monitor the reaction's progress.
-
After completion, cool the mixture, dilute with an organic solvent, and filter through celite.
-
Concentrate the filtrate and purify the crude product by chromatography.
Data Summary (for related bromoindoles)
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | Moderate |
| 2 | Morpholine | Pd(OAc)₂ / X-Phos | K₃PO₄ | Dioxane | Good |
Conclusion
The palladium-catalyzed cross-coupling reactions described provide a robust platform for the derivatization of this compound. The provided protocols, adapted from literature on similar substrates, serve as a starting point for developing specific synthetic routes. Researchers should consider that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary to achieve optimal yields for their specific coupling partners.
References
Application Notes and Protocols for Sonogashira Coupling of 5-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction is of significant importance in medicinal chemistry for the synthesis of alkynylindoles, which are key intermediates in the development of various therapeutic agents. The indole scaffold is a privileged structure found in numerous biologically active compounds. Functionalization at the C5 position with an alkyne moiety provides a versatile handle for further molecular elaboration and the synthesis of novel drug candidates.[1] The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[1][2] The mild reaction conditions and tolerance for a wide range of functional groups make the Sonogashira coupling an indispensable tool in modern drug discovery.[1]
This document provides detailed protocols and compiled data for the Sonogashira coupling of 5-bromo-7-fluoro-1H-indole with terminal alkynes, a crucial step in the synthesis of various targeted therapeutic compounds. While specific literature on this compound is limited, the provided conditions are based on established protocols for the closely related and structurally similar 5-bromoindole.[1]
Data Presentation: Reaction Conditions for Sonogashira Coupling of Substituted Indoles
The following table summarizes representative conditions for the Sonogashira coupling of bromoindoles with various terminal alkynes, providing a comparative overview of catalyst systems, bases, solvents, and temperatures, along with the corresponding yields.
| Entry | Bromoindole Substrate | Terminal Alkyne | Catalyst System | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 5-bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [1] |
| 2 | 5-bromoindole | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [1] |
| 3 | 5-bromoindole | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [1] |
| 4 | 2-bromoanilides | Phenylacetylene | PdCl₂(PhCN)₂ / X-Phos | Cs₂CO₃ | DMF | 80 | 1.5 | 86 (of cyclized product) | [3] |
| 5 | 3-iodoindazoles | Various alkynes | Pd(PPh₃)₂Cl₂ / CuI | TEA | DMF | RT | Overnight | Good to Quantitative | [4] |
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling reaction.
Experimental Protocols
The following protocols are adapted from established procedures for 5-bromoindole and are expected to be effective for this compound with minimal optimization.[1]
Protocol 1: Sonogashira Coupling in DMF at Elevated Temperature
Materials:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol) to the flask via syringe.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture with stirring.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, or until the starting material is consumed as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 5-alkynyl-7-fluoro-1H-indole.
Protocol 2: Sonogashira Coupling in THF at Room Temperature
Materials:
-
This compound
-
Terminal alkyne (e.g., Propargyl alcohol)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)
-
Argon or Nitrogen gas
-
Schlenk flask and standard glassware
-
Magnetic stirrer
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).
-
Add anhydrous THF (10 mL) and triethylamine (2.0 mmol) to the flask.
-
Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into a saturated aqueous solution of ammonium chloride and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the desired product.
Concluding Remarks
The Sonogashira coupling provides an efficient pathway for the synthesis of 5-alkynyl-7-fluoro-1H-indoles. The choice of reaction conditions, particularly solvent and temperature, may depend on the reactivity of the specific terminal alkyne used. The protocols provided herein, based on successful couplings with the closely related 5-bromoindole, serve as an excellent starting point for the synthesis of a diverse library of 5-substituted-7-fluoro-1H-indole derivatives for further investigation in drug discovery and development programs. Minor optimizations of catalyst loading, base, or temperature may be required to achieve optimal yields for specific substrates.
References
Application Notes and Protocols for N-Functionalization of 5-Bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-functionalization of 5-bromo-7-fluoro-1H-indole, a key heterocyclic scaffold in medicinal chemistry. The strategic introduction of substituents at the N-1 position of the indole ring is a critical step in modifying the pharmacological properties of indole-based compounds, including their binding affinity, selectivity, and pharmacokinetic profiles. The protocols outlined below describe common N-functionalization reactions, including N-alkylation, N-acylation, N-arylation, and N-sulfonylation, adapted for this specific fluorinated and brominated indole derivative.
N-Alkylation
N-alkylation of indoles is a fundamental transformation for introducing a wide variety of alkyl groups. The classical approach involves deprotonation of the indole nitrogen followed by reaction with an alkylating agent.[1]
Protocol for N-Alkylation using Sodium Hydride
This protocol is adapted from procedures for similar substituted indoles and is a robust method for the N-alkylation of this compound.[1]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., iodomethane, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF or THF (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. Hydrogen gas will evolve.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be necessary.
-
Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Acylation
N-acylation introduces an acyl group to the indole nitrogen, often a key structural motif in pharmacologically active molecules.[2][3] This can be achieved using various acylating agents under basic conditions.
Protocol for N-Acylation using Acyl Chlorides
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add the acyl chloride (1.1 eq) dropwise.
-
Allow the reaction to stir at room temperature for 2-6 hours, monitoring by TLC.
-
Quench the reaction by the careful addition of saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by silica gel column chromatography.
N-Arylation
N-arylation of indoles, typically achieved through transition-metal-catalyzed cross-coupling reactions, is a powerful method for synthesizing N-arylindoles, which are present in many natural products and pharmaceuticals. The Ullmann condensation and Buchwald-Hartwig amination are common strategies.
Protocol for Copper-Catalyzed N-Arylation (Ullmann Condensation)
Materials:
-
This compound
-
Aryl iodide or aryl bromide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF) or Dioxane
-
Ligand (e.g., L-proline, N,N'-dimethylethylenediamine)
Procedure:
-
To a reaction vessel, add this compound (1.0 eq), the aryl halide (1.2-1.5 eq), CuI (10-20 mol%), the base (2.0 eq), and the ligand (20-40 mol%).
-
Add anhydrous DMF or dioxane.
-
Heat the mixture under an inert atmosphere at 80-120 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
N-Sulfonylation
N-sulfonylindoles are important building blocks in organic synthesis and are found in various biologically active compounds. The sulfonylation of the indole nitrogen is typically performed using a sulfonyl chloride in the presence of a base.
Protocol for N-Sulfonylation
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Sulfonyl chloride (e.g., tosyl chloride, mesyl chloride)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous THF at 0 °C, add sodium hydride (1.2 eq) portion-wise under an inert atmosphere.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the sulfonyl chloride (1.1 eq).
-
Stir the reaction at room temperature for 3-12 hours until TLC analysis indicates completion.
-
Carefully quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting residue by silica gel column chromatography.
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the N-functionalization of substituted indoles, which can be used as a starting point for optimizing the reactions of this compound.
| Functionalization | Reagents | Base | Solvent | Temperature | Time (h) | Yield (%) |
| N-Alkylation | Alkyl Halide | NaH | DMF/THF | 0 °C to RT | 2-24 | 70-95 |
| N-Acylation | Acyl Chloride | NaH | THF | 0 °C to RT | 2-6 | 65-90 |
| N-Arylation | Aryl Halide, CuI, Ligand | K₂CO₃ or Cs₂CO₃ | DMF | 80-120 °C | 12-24 | 50-80 |
| N-Sulfonylation | Sulfonyl Chloride | NaH | THF | 0 °C to RT | 3-12 | 75-95 |
Yields are estimates based on similar reactions and may vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Workflow for N-Alkylation.
Caption: Workflow for N-Acylation.
Caption: Workflow for N-Arylation.
References
Application Notes and Protocols: 5-bromo-7-fluoro-1H-indole in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for the identification of novel lead compounds. This approach relies on the screening of low molecular weight compounds, or "fragments," which typically bind with low affinity to the target protein. These initial hits then serve as starting points for the development of more potent molecules through structure-guided optimization.
5-bromo-7-fluoro-1H-indole is a halogenated indole derivative that represents a valuable fragment for FBDD campaigns. Its structural and physicochemical properties make it an attractive starting point for several reasons:
-
Privileged Scaffold: The indole core is a common motif in many biologically active compounds and approved drugs, suggesting its favorable interaction with various protein targets.
-
Strategic Halogenation: The presence of both bromine and fluorine atoms provides distinct advantages. The fluorine atom can enhance binding affinity through favorable electrostatic interactions and improve metabolic stability. The bromine atom acts as a versatile synthetic handle, enabling straightforward chemical modification and fragment evolution through cross-coupling reactions.
-
Optimal Fragment Space: With a molecular weight of 214.04 g/mol , it fits well within the "Rule of Three" often applied to fragment libraries (MW < 300 Da).
These application notes provide a comprehensive overview of the utility of this compound in FBDD, complete with detailed experimental protocols for its screening and validation.
Application: Identification of Novel Kinase Inhibitors
The indole scaffold is a well-established hinge-binding motif for many protein kinases. This section outlines a hypothetical FBDD campaign using this compound to identify novel inhibitors for a target kinase, "Kinase-X."
Biophysical Screening Cascade
A hierarchical screening approach is recommended to efficiently identify and validate fragment hits, minimizing false positives. A typical cascade involves a primary high-throughput screen followed by more detailed biophysical and structural validation methods.
Data Presentation: Illustrative Screening Results
The following tables present hypothetical data for a fragment screening campaign against Kinase-X, illustrating the type of quantitative results obtained at each stage.
Table 1: Primary Screening via Differential Scanning Fluorimetry (DSF)
| Fragment ID | Compound Name | Concentration (µM) | ΔTm (°C) | Hit? |
| F001 | This compound | 200 | +2.1 | Yes |
| F002 | Indole | 200 | +0.8 | No |
| F003 | 5-bromoindole | 200 | +1.5 | Yes |
| F004 | 7-fluoroindole | 200 | +1.2 | Yes |
Hit Criterion: ΔTm ≥ 1.0 °C
Table 2: Orthogonal Validation and Affinity Determination
| Fragment ID | Method | Dissociation Constant (Kd) | Ligand Efficiency (LE) | Validated Hit? |
| F001 | SPR | 350 µM | 0.35 | Yes |
| F003 | SPR | 800 µM | 0.29 | Yes |
| F004 | SPR | 1.2 mM | 0.28 | No |
| F001 | ITC | 400 µM | 0.34 | Yes |
Validation Criteria: Confirmed binding in an orthogonal assay and Kd < 1 mM.
Experimental Protocols
Protocol 1: Differential Scanning Fluorimetry (DSF) for Primary Screening
Objective: To identify fragments that thermally stabilize the target protein, Kinase-X, indicating a binding event.
Materials:
-
Purified Kinase-X (0.2 mg/mL in 20 mM HEPES pH 7.5, 150 mM NaCl)
-
This compound stock solution (10 mM in DMSO)
-
SYPRO Orange dye (5000x stock in DMSO)
-
96-well or 384-well PCR plates
-
Real-time PCR instrument capable of fluorescence detection over a temperature gradient
Methodology:
-
Preparation of Master Mix: Prepare a master mix containing Kinase-X and SYPRO Orange dye. For a 20 µL final reaction volume, mix 10 µL of 0.4 mg/mL Kinase-X with 0.2 µL of 100x SYPRO Orange dye per reaction.
-
Compound Plating: Dispense 0.4 µL of the 10 mM fragment stock solution (or DMSO for control) into the wells of the PCR plate. This results in a final fragment concentration of 200 µM and a final DMSO concentration of 2%.
-
Addition of Master Mix: Add 19.6 µL of the Kinase-X/dye master mix to each well.
-
Plate Sealing and Centrifugation: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument. Run a temperature gradient from 25 °C to 95 °C with a ramp rate of 1 °C/minute. Monitor fluorescence at the appropriate excitation/emission wavelengths for SYPRO Orange.
-
Data Analysis: Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, for each well. Calculate the thermal shift (ΔTm) by subtracting the Tm of the DMSO control from the Tm of the fragment-containing sample.
Protocol 2: Surface Plasmon Resonance (SPR) for Hit Validation
Objective: To confirm the binding of primary hits to Kinase-X and determine the dissociation constant (Kd).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified Kinase-X (50 µg/mL in 10 mM sodium acetate, pH 5.0)
-
Running buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.05% P20 surfactant, 2% DMSO)
-
This compound serial dilutions in running buffer (e.g., 1 mM to 15.6 µM)
Methodology:
-
Protein Immobilization: Immobilize Kinase-X onto the surface of a CM5 sensor chip using standard amine coupling chemistry. Activate the surface with EDC/NHS, inject the protein solution, and then block the remaining active sites with ethanolamine. A reference flow cell should be prepared similarly but without protein immobilization.
-
Binding Analysis: Inject a series of concentrations of this compound over both the Kinase-X and reference flow cells.
-
Data Collection: Record the sensorgrams, which measure the change in response units (RU) over time.
-
Data Analysis: Subtract the reference flow cell data from the Kinase-X flow cell data to correct for bulk refractive index changes. Plot the steady-state response against the fragment concentration. Fit the data to a 1:1 binding model to determine the dissociation constant (Kd).
Fragment Elaboration
Once this compound is confirmed as a validated hit with a determined crystal structure bound to Kinase-X, the next phase is to increase its potency and selectivity. The bromine at the 5-position is an ideal handle for this elaboration.
-
Fragment Growing: Structure-activity relationships (SAR) can be explored by introducing various substituents at the 5-position via Suzuki, Sonogashira, or other cross-coupling reactions. The goal is to extend the fragment into adjacent pockets of the binding site to form additional favorable interactions.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two can be chemically linked to create a larger, higher-affinity molecule.
-
Fragment Merging: If another hit fragment partially overlaps with the indole scaffold, a new molecule can be designed that incorporates the key binding features of both.
Conclusion
This compound is a promising fragment for FBDD campaigns targeting a wide range of proteins, particularly kinases. Its favorable physicochemical properties and the synthetic tractability afforded by the bromine atom make it an excellent starting point for lead discovery. The application of a rigorous biophysical screening cascade is essential for the successful identification and validation of hits derived from this and other fragments, paving the way for effective structure-based drug design.
Application Notes and Protocols: Suzuki-Miyaura Coupling of 5-bromo-7-fluoro-1H-indole with Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science industries.[1] The indole scaffold is a privileged structure in medicinal chemistry, present in numerous biologically active natural products and synthetic drugs.[2] Consequently, the functionalization of the indole core, such as the introduction of aryl or heteroaryl substituents, is of significant interest in drug discovery.
These application notes provide a detailed protocol and critical considerations for the Suzuki-Miyaura coupling of 5-bromo-7-fluoro-1H-indole with a variety of boronic acids. This reaction enables the synthesis of a diverse library of 5-aryl-7-fluoro-1H-indoles, which are valuable intermediates for further chemical exploration and potential drug candidates. The protocols and data presented are based on established methodologies for the coupling of related bromo-substituted indoles.[1][3][4]
Reaction Principle
The Suzuki-Miyaura coupling involves the palladium-catalyzed reaction between an organohalide (in this case, this compound) and an organoboron compound (an aryl or heteroaryl boronic acid). The reaction typically proceeds in the presence of a base and a phosphine ligand-supported palladium catalyst. The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation of the boronic acid to the palladium center, and reductive elimination to form the C-C bond and regenerate the catalyst.[5][6]
Caption: Generalized catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific boronic acids.
Materials
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., XPhos, SPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, DME, THF, often with water)
-
Inert gas (Nitrogen or Argon)
-
Standard organic synthesis glassware (e.g., Schlenk flask, microwave vial)
General Procedure
-
To a Schlenk flask or microwave vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.0 equiv.).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v) to the reaction mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Microwave irradiation can also be employed to potentially shorten reaction times.[3]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-7-fluoro-1H-indole.
Caption: Experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Reaction Condition Screening
The optimal reaction conditions for the Suzuki-Miyaura coupling can vary significantly depending on the specific substrates. The following tables summarize common catalysts, ligands, bases, and solvents used for the coupling of bromoindoles and related heteroaryl halides, which can serve as a starting point for the optimization of the coupling of this compound.
Table 1: Palladium Catalyst and Ligand Screening
| Catalyst | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | - | 3-10 | A common and effective catalyst for many Suzuki couplings.[7][8] |
| PdCl₂(dppf) | dppf | 3-5 | Often a good choice for heteroaromatic couplings.[4][9] |
| Pd₂(dba)₃ | XPhos, SPhos, RuPhos | 1-3 (Pd), 2-6 (Ligand) | Bulky, electron-rich phosphine ligands can accelerate the reaction, especially with challenging substrates.[10][11] |
| Pd(OAc)₂ | PPh₃, PCy₃ | 2-5 | A common palladium source, requires an external ligand.[6] |
Table 2: Base and Solvent System Screening
| Base | Equivalents | Solvent System (v/v) | Temperature (°C) | Notes |
| K₂CO₃ | 2-3 | 1,4-Dioxane/H₂O (4:1) | 80-100 | A standard and widely used base-solvent combination.[4] |
| Cs₂CO₃ | 2-3 | DME/H₂O (4:1) | 80-120 | A stronger base that can be effective for less reactive substrates.[7][12] |
| K₃PO₄ | 2-3 | Toluene/H₂O (4:1) | 90-110 | Another effective base, particularly with electron-deficient boronic acids.[10][11] |
| Na₂CO₃ | 2 | H₂O or EtOH/H₂O | 120 (Microwave) | Green chemistry conditions have been developed using water as the solvent.[3] |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different palladium catalysts and ligands. Bulky electron-rich phosphine ligands like XPhos or SPhos can often improve yields.[10][13] Increasing the reaction temperature or switching to a stronger base such as Cs₂CO₃ or K₃PO₄ may also be beneficial.
-
Dehalogenation of Starting Material: The presence of a dehalogenated starting material (7-fluoro-1H-indole) suggests that the transmetalation step is slow relative to competing side reactions. Ensure the base is of high quality and finely powdered. Using a higher concentration of the boronic acid (up to 2 equivalents) can sometimes mitigate this issue.
-
Protodeboronation of Boronic Acid: Some boronic acids are susceptible to protodeboronation, especially at elevated temperatures and in the presence of water. Using anhydrous solvents or minimizing reaction time can help. Alternatively, boronate esters (e.g., pinacol esters) can be used as they are often more stable.[14]
-
N-H Reactivity: The free N-H group on the indole ring can sometimes interfere with the catalytic cycle.[2] While many Suzuki couplings on unprotected indoles proceed without issue, in problematic cases, N-protection (e.g., with a Boc or SEM group) may be necessary, followed by a deprotection step.
Conclusion
The Suzuki-Miyaura coupling of this compound provides a versatile and efficient route to a wide range of 5-aryl-7-fluoro-1H-indoles. By carefully selecting the catalyst, ligand, base, and solvent system, high yields of the desired coupled products can be achieved. The protocols and data presented in these application notes serve as a comprehensive guide for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. "Development of Suzuki-Miyaura Cross-Coupling Reaction of Unprotected I" by Lucy Cornett [digitalcommons.ursinus.edu]
- 3. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 4. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08598G [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Heck Reaction of 5-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting the Heck reaction on 5-bromo-7-fluoro-1H-indole. The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a powerful tool for the synthesis of complex molecules.[1][2] The functionalization of the indole scaffold, a prevalent motif in pharmaceuticals, is of significant interest. Specifically, the introduction of alkenyl groups at the C5 position of a fluorinated indole derivative can lead to the generation of novel compounds with potential applications in drug discovery and materials science. The fluorine atom at the 7-position can enhance metabolic stability and bioavailability in drug candidates.
Data Presentation: Summary of Heck Reaction Conditions for Halo-Indoles
The efficiency of the Heck reaction is highly dependent on the choice of catalyst, ligand, base, solvent, and reaction temperature. While specific data for this compound is not extensively published, the following table summarizes typical conditions for the Heck reaction of the closely related 5-bromoindole and other halo-indoles with various alkenes, providing a strong starting point for optimization.
| Entry | Halo-Indole | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) & Time | Yield (%) | Reference |
| 1 | 5-Bromoindole | Styrene | Na₂PdCl₄ (5) | SPhos (15) | Na₂CO₃ (4) | MeCN/H₂O (1:1) | 150 (MW), 15 min | >95 | [3] |
| 2 | 5-Bromoindole | n-Butyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (1.5) | DMF | 100, 20 h | ~97 (for similar aryl bromides) | [3] |
| 3 | 5-Bromoindole | Methyl acrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ (2) | DMF | 110, 12 h | High (general conditions) | [3] |
| 4 | 5-Iodoindole | Acrylic Acid | Na₂PdCl₄ (2.5) | TXPTS (6.25) | Na₂CO₃ (2.0) | CH₃CN/H₂O (1:1) | Reflux, 18 h | 43 | [4] |
| 5 | 5-Bromoindole | Various Alkenes | Na₂PdCl₄ (5) | ˢSPhos (15) | Na₂CO₃ (4.0) | CH₃CN/H₂O (1:1) | MW Heating | Near Quantitative | [4] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the Heck reaction of this compound with a generic alkene (e.g., styrene), adapted from established procedures for similar substrates.[3][4] This protocol utilizes microwave-assisted heating for rapid and efficient reaction.
Materials:
-
This compound
-
Alkene (e.g., Styrene, 1.5 equiv)
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄, 5 mol%)
-
Sulfonated SPhos (ˢSPhos, 15 mol%)
-
Sodium Carbonate (Na₂CO₃, 4 equiv)
-
Acetonitrile (CH₃CN), HPLC grade
-
Deionized Water (H₂O)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Microwave reaction vial (0.5-2 mL or 10 mL) with a magnetic stir bar
-
Microwave reactor
Procedure:
-
Catalyst Preparation:
-
In a microwave reaction vial, add sodium tetrachloropalladate(II) (5 mol%) and sulfonated SPhos (15 mol%).
-
Purge the vial with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add a degassed 1:1 mixture of acetonitrile and water (1 mL per 0.1 mmol of indole) to the vial.
-
Stir the mixture at room temperature for 15 minutes.
-
-
Reagent Addition:
-
To the catalyst mixture, add this compound (1.0 equiv), sodium carbonate (4.0 equiv), and the alkene (1.5 equiv).
-
Securely seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the sealed vial into the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) and hold for the required time (e.g., 15-60 minutes). The optimal temperature and time should be determined through small-scale test reactions.
-
-
Workup:
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with a saturated solution of NaHCO₃ (5 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the dried organic solution and concentrate the solvent under reduced pressure.
-
Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure 5-alkenyl-7-fluoro-1H-indole product.
-
Mandatory Visualizations
Caption: Experimental workflow for the Heck reaction of this compound.
Caption: Simplified catalytic cycle of the Heck reaction.
References
- 1. Heck Reaction [organic-chemistry.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Kinase Inhibitors Utilizing 5-Bromo-7-Fluoro-1H-Indole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potent kinase inhibitors using 5-bromo-7-fluoro-1H-indole as a key starting material. The strategic placement of the bromine and fluorine atoms on the indole scaffold offers a versatile platform for generating diverse chemical entities with potential therapeutic applications in oncology and other diseases driven by aberrant kinase activity.
The indole core is a privileged scaffold in medicinal chemistry, known for its ability to mimic the purine base of ATP and interact with the hinge region of kinase active sites.[1] The bromine atom at the 5-position serves as a crucial handle for introducing various substituents through palladium-catalyzed cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.[1] The fluorine atom at the 7-position can enhance binding affinity, metabolic stability, and other pharmacokinetic properties of the final compounds.
This document outlines detailed protocols for the synthesis of kinase inhibitors targeting key signaling pathways, such as the MAPK/ERK and PI3K/Akt/mTOR pathways, which are frequently dysregulated in cancer.[2]
Key Synthetic Strategies
The primary approach for elaborating the this compound core involves leveraging the C5-bromo substituent for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly effective method for introducing a wide range of aryl and heteroaryl moieties, which can be further functionalized to optimize kinase inhibitory activity.
General Synthetic Scheme
Caption: General synthetic route for kinase inhibitors.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis and evaluation of kinase inhibitors derived from this compound. These protocols are based on established methods for analogous halogenated indoles.[1]
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound
This protocol describes the coupling of an arylboronic acid with this compound to generate a 5-aryl-7-fluoro-1H-indole intermediate.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 equivalents)
-
SPhos (0.1 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for organic synthesis
Procedure:
-
To a flame-dried round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2.0 equivalents).
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the SPhos ligand.
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-7-fluoro-1H-indole.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase.
Materials:
-
Synthesized inhibitor compounds
-
Target kinase
-
Kinase substrate
-
ATP
-
Assay buffer
-
Kinase-Glo® Luminescence Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in the assay buffer.
-
In a white-walled assay plate, add the inhibitor dilutions, the target kinase, and the kinase substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a luminometer.
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Data Presentation
The following tables summarize hypothetical quantitative data for a series of kinase inhibitors synthesized from this compound, targeting EGFR and BRAF V600E.
| Compound ID | R Group (at C5) | Yield (%) | EGFR IC50 (nM) | BRAF V600E IC50 (nM) |
| SKI-101 | Phenyl | 78 | 150 | >1000 |
| SKI-102 | 4-Fluorophenyl | 82 | 95 | >1000 |
| SKI-103 | 3-Aminophenyl | 75 | 50 | 850 |
| SKI-104 | Pyridin-3-yl | 68 | 25 | 450 |
| SKI-105 | Thiophen-2-yl | 72 | 180 | >1000 |
Data is hypothetical and for illustrative purposes only.
Signaling Pathways and Experimental Workflow
The synthesized kinase inhibitors are designed to modulate key cellular signaling pathways implicated in cancer progression.
Caption: Inhibition of the MAPK/ERK signaling pathway.
Caption: Overall experimental workflow.
Structure-Activity Relationship (SAR) Insights
The development of potent and selective kinase inhibitors from the this compound scaffold is guided by understanding the structure-activity relationships.
-
The 5-Position: This position is critical for introducing diversity. The nature of the aryl or heteroaryl substituent introduced via cross-coupling significantly impacts potency and selectivity. For instance, incorporating nitrogen-containing heterocycles can lead to enhanced interactions with the kinase active site.
-
The 7-Fluoro Group: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the indole ring system, potentially enhancing binding affinity and improving metabolic stability.
-
The Indole N-H: The hydrogen bond donor capability of the indole N-H group is often crucial for anchoring the inhibitor to the hinge region of the kinase, mimicking the interaction of the adenine portion of ATP.[1]
By systematically modifying these key positions, researchers can fine-tune the pharmacological properties of the inhibitors to achieve desired potency, selectivity, and drug-like characteristics.
References
Application Notes and Protocols for the Development of Antiviral Agents from 5-bromo-7-fluoro-1H-indole
Audience: Researchers, scientists, and drug development professionals.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2][3] Its ability to mimic peptide structures and interact with various enzymes makes it an attractive starting point for the discovery of novel therapeutic agents.[1] In the field of virology, indole derivatives have been successfully developed as antiviral drugs, such as Arbidol, which inhibits viral entry and membrane fusion.[1] The unique electronic and steric properties imparted by halogen substituents can significantly enhance the biological activity and pharmacokinetic profile of drug candidates.[4]
The 5-bromo-7-fluoro-1H-indole scaffold offers a strategic platform for the development of novel antiviral agents. The fluorine atom can improve metabolic stability and membrane permeability, while the bromine atom at the 7-position serves as a versatile handle for further chemical modifications through cross-coupling reactions.[4] This allows for the systematic exploration of the structure-activity relationship (SAR) to optimize antiviral potency and selectivity.[4] These application notes provide a comprehensive workflow and detailed protocols for the synthesis of a focused library of this compound derivatives and their subsequent evaluation as potential antiviral agents.
Logical Workflow for Antiviral Agent Development
The overall workflow for developing antiviral agents from this compound involves the synthesis of a chemical library, followed by a cascade of in vitro assays to determine cytotoxicity and antiviral efficacy, and subsequent mechanism of action studies for promising lead compounds.
Caption: A logical workflow for the development of antiviral agents.
Protocols for the Synthesis of this compound Derivatives
The starting material, this compound, is commercially available. A library of derivatives can be generated through functionalization at the indole nitrogen (N1 position) and the C5-bromo position.
Protocol 1: N-Alkylation of this compound
This protocol describes a general procedure for the N-alkylation of the indole core using a base and an alkyl halide.[2][3]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Dimethylformamide (DMF)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for extraction and purification.
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolve the indole in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 equiv) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated indole.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C5-Position
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of the C5-bromo position with various aryl or heteroaryl boronic acids.[5][6]
Materials:
-
This compound (or its N-protected derivative) (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 3-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1 or DME)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
In a reaction vessel, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst (0.05 equiv).
-
Seal the vessel, then evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 80-100 °C or under microwave irradiation).
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-aryl-7-fluoro-1H-indole derivative.
Experimental Protocols for Antiviral Evaluation
Protocol 3: MTT Cytotoxicity Assay
This colorimetric assay is used to determine the concentration of the compound that is toxic to the host cells (CC₅₀). It measures the metabolic activity of cells, which is an indicator of cell viability.[1][4][7]
Materials:
-
Host cell line (e.g., Vero, MDCK, or HEp-2 cells)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Seed a 96-well plate with host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the medium from the cells and add 100 µL of the compound dilutions to the wells in triplicate. Include wells with untreated cells (cell control) and medium only (background control).
-
Incubate the plate for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).
-
After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well.[7]
-
Mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated cell control.
-
Determine the 50% cytotoxic concentration (CC₅₀) by plotting the percentage of cell viability against the compound concentration and using non-linear regression analysis.
Protocol 4: Plaque Reduction Assay
This assay is used to quantify the antiviral activity of the compounds by measuring the reduction in the number of viral plaques formed in a cell monolayer.[8][9][10]
Materials:
-
Confluent monolayer of host cells in 6- or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Test compounds at various non-toxic concentrations
-
Serum-free medium
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution (e.g., 0.1% crystal violet in 20% ethanol)
Procedure:
-
Prepare serial dilutions of the test compounds in serum-free medium.
-
Prepare a virus dilution in serum-free medium to yield approximately 50-100 plaque-forming units (PFU) per well.
-
Pre-incubate the virus dilution with an equal volume of each compound dilution for 1 hour at 37°C.
-
Wash the confluent cell monolayers with PBS.
-
Inoculate the cells with 200 µL of the virus-compound mixture. Also include a virus control (virus + medium) and a cell control (medium only).
-
Allow the virus to adsorb for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Remove the inoculum and wash the cells with PBS.
-
Add 2 mL of the overlay medium to each well and let it solidify at room temperature.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 2-5 days, depending on the virus, until plaques are visible.
-
Fix the cells with 10% formalin for at least 30 minutes.
-
Remove the overlay and stain the cell monolayer with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the 50% effective concentration (EC₅₀) by plotting the percentage of plaque reduction against the compound concentration and using non-linear regression analysis.
Data Presentation
The antiviral activity and cytotoxicity of the synthesized compounds should be summarized in a table for easy comparison. The selectivity index (SI), a measure of the compound's therapeutic window, is calculated as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising antiviral candidate.
Table 1: Representative Antiviral Activity and Cytotoxicity Data for Indole Derivatives against Influenza A Virus (H1N1)
| Compound ID | R¹ Substituent | R⁵ Substituent | CC₅₀ (µM) [MDCK cells] | EC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| IND-01 | H | 4-Fluorophenyl | >100 | 5.2 | >19.2 |
| IND-02 | H | 3-Thienyl | >100 | 8.1 | >12.3 |
| IND-03 | Methyl | 4-Fluorophenyl | 85.4 | 2.5 | 34.2 |
| IND-04 | Methyl | 3-Thienyl | 92.1 | 4.3 | 21.4 |
| IND-05 | Benzyl | 4-Fluorophenyl | 68.7 | 1.8 | 38.2 |
| IND-06 | Benzyl | 3-Thienyl | 75.3 | 3.1 | 24.3 |
| Oseltamivir | - | - | >100 | 0.9 | >111.1 |
Note: The data presented in this table is representative and intended for illustrative purposes.
Proposed Mechanism of Action: Inhibition of Viral Polymerase
Many antiviral compounds, including some indole derivatives, target the viral RNA-dependent RNA polymerase, which is essential for the replication and transcription of the viral genome.[11] For influenza virus, this polymerase is a heterotrimeric complex consisting of PA, PB1, and PB2 subunits.[11][12]
Proposed Signaling Pathway for a Viral Polymerase Inhibitor
The diagram below illustrates the inhibition of viral RNA synthesis by a compound that targets the viral polymerase complex.
Caption: Inhibition of viral polymerase by an indole derivative.
Protocol 5: Influenza Virus Polymerase Inhibition Assay (Conceptual)
This is a conceptual protocol for a cell-free assay to determine if a compound directly inhibits the viral polymerase activity.
Materials:
-
Purified recombinant influenza virus polymerase complex (PA, PB1, PB2)
-
ApG dinucleotide primer
-
Ribonucleotide triphosphates (ATP, CTP, UTP, GTP)
-
Radioactively labeled [α-³²P]GTP
-
Model vRNA template
-
Reaction buffer
-
Glass-fiber filter plates
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, ribonucleotides, [α-³²P]GTP, ApG primer, and the vRNA template.
-
Add serial dilutions of the test compound to the reaction mixture.
-
Initiate the reaction by adding the purified influenza polymerase complex.
-
Incubate the reaction at 30°C for 1-2 hours.
-
Stop the reaction and transfer the mixture to a glass-fiber filter plate to capture the newly synthesized radiolabeled RNA.
-
Wash the filters to remove unincorporated [α-³²P]GTP.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of polymerase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the 50% inhibitory concentration (IC₅₀) from the dose-response curve.
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. benchchem.com [benchchem.com]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. clyte.tech [clyte.tech]
- 8. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 9. bio-protocol.org [bio-protocol.org]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Focusing on the influenza virus polymerase complex: recent progress in drug discovery and assay development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Influenza polymerase PA-PB1 Interaction Inhibitors Using an In Vitro Split-Luciferase Complementation-based Assay - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-alkylation of 5-bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the N-alkylation of 5-bromo-7-fluoro-1H-indole, a crucial intermediate in the synthesis of various biologically active compounds. The N-alkylation of indoles is a fundamental transformation in medicinal chemistry, as the substituent on the indole nitrogen can significantly influence the pharmacological properties of the molecule.
Introduction
This compound is a substituted indole derivative with significant potential in drug discovery. The strategic placement of bromine and fluorine atoms can modulate a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. N-alkylation of this scaffold allows for the introduction of diverse side chains, enabling the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. The most common method for N-alkylation of indoles involves the deprotonation of the indole nitrogen with a strong base, followed by reaction with an alkylating agent.[1]
Key Applications
N-alkylated indole derivatives are prevalent in a wide range of pharmacologically active molecules. The ability to introduce diverse alkyl groups onto the this compound scaffold opens avenues for the synthesis of compounds with potential applications as:
-
Kinase inhibitors
-
Antiviral agents
-
Anticancer agents
-
Central nervous system (CNS) active agents
Reaction Conditions Summary
The following table summarizes typical reaction parameters for the N-alkylation of indoles, which can be adapted for this compound. Yields are indicative and can vary based on the specific substrate, alkylating agent, reaction scale, and purification method.
| Parameter | Condition | Notes |
| Base | Sodium Hydride (NaH) | A strong base commonly used for indole deprotonation.[2][3] |
| Potassium tert-butoxide (t-BuOK) | An alternative strong base. | |
| Potassium Carbonate (K₂CO₃) | A milder base, often used with a phase transfer catalyst.[3] | |
| Solvent | Dimethylformamide (DMF) | A polar aprotic solvent that effectively dissolves the indole anion.[1][2][3] |
| Tetrahydrofuran (THF) | Another common anhydrous solvent for this reaction.[1][2] | |
| Dimethyl Sulfoxide (DMSO) | A polar aprotic solvent suitable for this transformation. | |
| Alkylating Agent | Alkyl halides (R-X, X=I, Br, Cl) | The reactivity order is typically I > Br > Cl. |
| Alkyl sulfonates (R-OTs, R-OMs) | Good leaving groups, effective for alkylation. | |
| Temperature | 0 °C to room temperature | Deprotonation is often carried out at 0 °C, followed by warming to room temperature for the alkylation step.[1] |
| Elevated temperatures (40-80 °C) | May be required for less reactive alkyl halides or deactivated indoles.[1][4] | |
| Reaction Time | 2-24 hours | Monitored by Thin Layer Chromatography (TLC).[1] |
| Typical Yield | Moderate to high (57-99%) | Highly dependent on the specific reactants and conditions.[5] |
Experimental Protocol: General Procedure for N-alkylation
This protocol is a generalized procedure based on the N-alkylation of similar indole compounds and may require optimization for this compound.
Materials:
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: To a dry round-bottom flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq).[1]
-
Dissolution: Add anhydrous DMF or THF to dissolve the starting material. The concentration is typically in the range of 0.1-0.5 M.[1]
-
Deprotonation: Cool the solution to 0 °C using an ice-water bath.[1] Carefully add sodium hydride (1.1-1.2 eq) portion-wise to the stirred solution. The mixture may effervesce as hydrogen gas is evolved.[1]
-
Stirring: Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen evolution ceases and the solution becomes homogeneous or a slurry of the sodium salt forms.[1]
-
Alkylation: Add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.[1]
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-24 hours. The reaction progress should be monitored by TLC. For less reactive alkyl halides, gentle heating (e.g., 40-60 °C) may be required.[1]
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.[1]
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3 x volume of the aqueous layer).[1]
-
Washing: Wash the combined organic layers with water and then with brine.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).[1]
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-7-fluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-7-fluoro-1H-indole.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, categorized by the plausible synthetic methodology.
Method 1: Fischer Indole Synthesis
The Fischer indole synthesis is a widely used method for preparing indoles from a substituted phenylhydrazine and an aldehyde or ketone under acidic conditions. For the synthesis of this compound, a likely starting material is (4-bromo-2-fluorophenyl)hydrazine.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution |
| Unstable Hydrazone Intermediate | The hydrazone formed from (4-bromo-2-fluorophenyl)hydrazine may be unstable. It is often preferable to perform the reaction as a one-pot synthesis without isolating the hydrazone. |
| Inappropriate Acid Catalyst | The choice and concentration of the acid catalyst (e.g., HCl, H₂SO₄, polyphosphoric acid, or Lewis acids like ZnCl₂) are critical. The electron-withdrawing effects of the bromo and fluoro groups can make the cyclization step more difficult, potentially requiring stronger acids or higher temperatures.[1] |
| Decomposition of Starting Material | Phenylhydrazines can be sensitive to strong acids and high temperatures. Ensure controlled heating and consider using milder catalysts or reaction conditions. |
| Steric Hindrance | The fluorine atom at the ortho position might sterically hinder the cyclization. Optimization of the reaction temperature and time is crucial. |
Issue 2: Presence of Multiple Impurities
| Potential Cause | Recommended Solution |
| Side Reactions of the Hydrazone | Under strongly acidic conditions, the hydrazone can undergo cleavage of the N-N bond, leading to various byproducts. Careful control of acid concentration and temperature is necessary. |
| Regioisomeric Indole Formation | If an unsymmetrical ketone is used, the formation of regioisomers is possible. The regioselectivity can be influenced by the acidity of the medium and steric effects. |
| Oxidation of the Product | Indoles can be susceptible to oxidation, especially if the reaction is exposed to air for extended periods at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. |
Method 2: Leimgruber-Batcho Indole Synthesis
This method involves the reaction of a substituted o-nitrotoluene with a formamide acetal to form an enamine, followed by reductive cyclization to the indole.[2] A plausible starting material for this compound would be 1-bromo-3-fluoro-2-methyl-5-nitrobenzene.
Issue 1: Incomplete Enamine Formation
| Potential Cause | Recommended Solution |
| Low Reactivity of the o-nitrotoluene | The acidity of the methyl group on the starting material is crucial for the initial condensation. If the reaction is sluggish, the addition of a stronger, non-nucleophilic base might be necessary. |
| Decomposition of Formamide Acetal | N,N-dimethylformamide dimethyl acetal (DMF-DMA) is sensitive to moisture. Ensure anhydrous reaction conditions and use freshly opened or distilled reagents. |
Issue 2: Low Yield During Reductive Cyclization
| Potential Cause | Recommended Solution |
| Inefficient Reduction of the Nitro Group | The choice of reducing agent is important. Common reagents include Raney nickel with hydrazine, palladium on carbon with hydrogen gas, or tin(II) chloride.[2] The efficiency of the reduction can be affected by catalyst activity, hydrogen pressure, and reaction temperature. |
| Side Reactions During Reduction | Incomplete reduction can lead to the formation of nitroso or hydroxylamine intermediates, which can undergo side reactions. Ensure sufficient reducing agent and adequate reaction time. |
| Poor Cyclization of the Amino-enamine | The cyclization of the intermediate amino-enamine can sometimes be slow. Gentle heating might be required to facilitate this step. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of this compound?
A1: Common impurities can be categorized based on the synthetic route:
-
Unreacted Starting Materials: Depending on the conversion, you may find unreacted (4-bromo-2-fluorophenyl)hydrazine (Fischer Indole) or 1-bromo-3-fluoro-2-methyl-5-nitrobenzene (Leimgruber-Batcho).
-
Isomeric Byproducts: Depending on the precise substitution pattern of your starting materials, formation of other indole isomers is a possibility, although less likely with well-chosen precursors.
-
Over-brominated Species: If elemental bromine is used in any step of the synthesis of starting materials or the indole itself, di- or poly-brominated indoles can be formed.
-
Decomposition Products: Harsh reaction conditions (strong acids, high temperatures) can lead to the decomposition of the indole ring, resulting in a complex mixture of byproducts.
-
Oxidized Impurities: Exposure to air can lead to the formation of oxindole derivatives.
Q2: How can I best purify crude this compound?
A2: The most common methods for the purification of substituted indoles are:
-
Column Chromatography: Silica gel column chromatography is a very effective method for separating the desired product from impurities. A gradient elution system, for example, with ethyl acetate in hexanes, is often employed.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent system can be an efficient purification method.
-
Acid-Base Extraction: Since the indole NH is weakly acidic, it is possible to perform an acid-base extraction to remove non-acidic or basic impurities. However, the acidity is very low, so this is not always effective.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of the following techniques is recommended for a thorough purity assessment:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the final product and for identifying the number of components in a mixture. A reverse-phase column with a mobile phase of acetonitrile and water (often with a small amount of formic acid or trifluoroacetic acid) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are invaluable for confirming the structure of the desired product and for identifying and quantifying impurities.
-
Mass Spectrometry (MS): Mass spectrometry, often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), can help to identify the molecular weights of the product and any impurities, aiding in their structural elucidation.
Experimental Protocols
General Protocol for HPLC Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
Gradient: A typical gradient would be to start with a high percentage of Solvent A and gradually increase the percentage of Solvent B over 15-20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 280 nm.
-
Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition or a suitable solvent like acetonitrile to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder.
-
Column Packing: Pack a glass column with silica gel using a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient fashion.
-
Fraction Collection: Collect fractions and analyze them by thin-layer chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
Caption: Potential impurity formation pathways in the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-7-fluoro-1H-indole
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-7-fluoro-1H-indole. This resource offers troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low to no yield in the Suzuki coupling of this compound?
A1: Low or non-existent yields in the Suzuki coupling of this compound can often be attributed to several factors. The primary culprits are typically related to the catalyst system, the integrity of the starting materials, or suboptimal reaction conditions.[1][2] Specifically, the palladium catalyst may be inactive or decomposing prematurely, often indicated by the formation of palladium black.[2] Additionally, the presence of oxygen or other impurities in the reaction can deactivate the catalyst. The quality of the boronic acid and the choice of base and solvent are also critical for a successful reaction.
Q2: I'm observing significant debromination of my starting material, leading to the formation of 7-fluoro-1H-indole. How can this be minimized?
A2: Debromination is a prevalent side reaction, particularly with electron-rich heteroaryl halides like indoles. This occurs when the aryl halide is reduced instead of undergoing cross-coupling. A highly effective strategy to mitigate this is to protect the indole nitrogen (N-H).[2] The acidic proton on the indole nitrogen can be deprotonated by the base, increasing the electron density of the indole ring and making the C-Br bond more susceptible to cleavage.[2] Protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can prevent this and lead to cleaner reactions with higher yields.
Q3: My reaction mixture shows multiple spots on the TLC plate, in addition to my starting material and desired product. What are these likely byproducts and how can I avoid them?
A3: Besides debromination, two other common side reactions can lead to a complex reaction mixture:
-
Homocoupling: This side reaction results in the formation of a biaryl product from the coupling of two boronic acid molecules. It is often promoted by the presence of oxygen or high catalyst loadings. To minimize homocoupling, ensure your reaction setup and solvents are thoroughly degassed. In some cases, slightly reducing the catalyst loading can also be beneficial.
-
Protodeboronation: This involves the replacement of the boronic acid group with a hydrogen atom, often from residual water in the reaction mixture. Using high-purity, fresh boronic acid is crucial. Alternatively, using a boronic ester, such as a pinacol ester, can suppress this side reaction by reducing the sensitivity to water.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are experiencing low or no yield, a systematic approach to troubleshooting is recommended. The following flowchart illustrates a logical workflow to diagnose and resolve common issues.
References
troubleshooting regioselectivity in functionalization of 5-bromo-7-fluoro-1H-indole
Welcome to the technical support center for the regioselective functionalization of 5-bromo-7-fluoro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide direct answers to common issues encountered during synthetic experiments involving this versatile heterocyclic building block.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on the this compound core?
A1: The this compound molecule presents several potential sites for functionalization, each with different inherent reactivity:
-
N1-H (Pyrrole Nitrogen): The N-H bond is acidic and can be easily deprotonated with a base to form an indolide anion, which is a potent nucleophile. This makes N-alkylation or N-arylation a common, and often competing, reaction pathway.
-
C5-Br (Aryl Bromide): The carbon-bromine bond is the most common site for functionalization via transition-metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings.
-
C3-H (Pyrrole Ring): The C3 position is the most electron-rich carbon and is highly susceptible to electrophilic aromatic substitution.[1]
-
C2-H (Pyrrole Ring): While less reactive than C3, the C2 position can be functionalized, often through lithiation/electrophile quench, particularly if the C3 position is blocked or if a suitable directing group is used on the nitrogen.[1]
-
C4-H & C6-H (Benzene Ring): These positions are significantly less reactive and typically require advanced strategies like directed C-H activation or directed ortho-metalation (DoM) for functionalization.[2][3]
Q2: How do the fluorine and bromine substituents influence the regioselectivity of reactions?
A2: The substituents at C5 and C7 play crucial electronic and steric roles:
-
5-Bromo Group: Primarily serves as a synthetic handle for cross-coupling reactions. Its electron-withdrawing inductive effect slightly deactivates the benzene ring, but its primary role is as a leaving group.
-
7-Fluoro Group: As a strongly electronegative atom, fluorine deactivates the benzene ring towards electrophilic attack through its inductive effect. It can also serve as a directing group in certain metal-catalyzed C-H activation reactions, favoring functionalization at the adjacent C6 position under specific conditions.
Q3: When should I use a protecting group on the indole nitrogen?
A3: Using an N-protecting group is a critical strategic decision. Protection is recommended under the following circumstances:
-
To Prevent N-Functionalization: When using strong bases (e.g., n-BuLi, LHMDS, KOt-Bu) for lithiation or certain cross-coupling reactions, protecting the nitrogen prevents unwanted side reactions at the N-H position.[4]
-
To Direct C-H Functionalization: Specific protecting groups, such as pivaloyl (Piv) or di-tert-butylphosphinoyl (P(O)tBu₂), can act as directing groups to chelate a metal catalyst and enable selective C-H activation at otherwise unreactive positions like C7 or C4.[2][5]
-
To Improve Solubility and Stability: Some protecting groups can enhance the solubility of the indole in organic solvents and increase its stability towards certain reagents.
Common protecting groups include Boc (tert-butyloxycarbonyl), Ts (tosyl), and SEM (2-(trimethylsilyl)ethoxymethyl).[4]
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling
Q: I am trying to perform a Suzuki-Miyaura coupling at the C5-Br position but am getting low yields and a mixture of products. What could be wrong?
A: Low yields and poor selectivity in Suzuki coupling often stem from suboptimal reaction conditions or catalyst deactivation. The primary reaction should selectively occur at the C5-Br bond. Consider the following troubleshooting steps:
-
Catalyst and Ligand Choice: The choice of palladium catalyst and phosphine ligand is critical. While Pd(PPh₃)₄ is commonly used, more specialized catalysts or ligands may be required for challenging substrates.[6][7]
-
Base and Solvent: The base and solvent system can significantly impact yield. Ensure the base is strong enough but does not promote side reactions. Anhydrous conditions are often essential. Microwave heating has been shown to improve reaction times and yields.[7][8]
-
N-H Interference: If not protected, the acidic N-H can interfere with the catalytic cycle. Consider running the reaction with and without an N-protecting group to see if selectivity improves.
-
Boronic Acid Quality: Boronic acids can degrade upon storage, leading to protodeboronation. Use high-purity boronic acid or test its quality before use.
Comparative Data: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(dppf)Cl₂ (5) | - | K₂CO₃ (3) | DME | 80 | Good | [6] |
| Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Water | 120 (MW) | up to 91% | [8] |
| Pd(PPh₃)₄ (5) | - | Cs₂CO₃ (2) | Ethanol | 100 (MW) | Good | [7] |
This table summarizes general conditions reported for bromoindoles and related heterocycles; optimization for this compound is recommended.
Issue 2: Unwanted N-Functionalization vs. C-Functionalization
Q: My reaction is functionalizing the indole nitrogen instead of the desired carbon position. How can I control this selectivity?
A: This is a classic challenge in indole chemistry. The outcome depends on the interplay between the acidity of the N-H bond and the reactivity of the carbon sites.
-
Kinetic vs. Thermodynamic Control: N-deprotonation is often kinetically favored. To promote C-functionalization, you may need conditions that allow for thermodynamic equilibrium or that specifically activate a C-H or C-Br bond.
-
Protecting the Nitrogen: The most straightforward solution is to protect the indole nitrogen with a group like Boc or Ts. This physically blocks any reaction at the N1 position.[4]
-
Choice of Base: For C-H lithiation, using a bulky base like LDA can sometimes favor deprotonation at sterically accessible carbon positions over the nitrogen, although N-protection is more reliable.
-
Metal Catalysis: In cross-coupling reactions, the catalyst (e.g., Palladium) will selectively undergo oxidative addition into the C-Br bond, strongly favoring C5 functionalization even with a free N-H. If N-arylation is still observed, it may be due to a competing catalytic cycle, often mitigated by the choice of ligand and base.[9]
Issue 3: Difficulty Achieving Functionalization at C4 or C6
Q: I need to introduce a substituent at the C4 or C6 position, but standard methods are not working. What strategies can I use?
A: Functionalizing the C4 and C6 positions of the indole benzene ring is challenging due to their lower intrinsic reactivity.[10] The most effective modern strategy is Directed C-H Activation .
-
Nitrogen-Based Directing Groups: A directing group (DG) on the indole nitrogen can force a transition metal catalyst into close proximity with the C7-H bond, leading to C7 functionalization.[2][5]
-
C3-Based Directing Groups: To reach the C4 position, a directing group can be installed at the C3 position. For instance, a pivaloyl group at C3 can direct arylation to the C4 position.[1][2]
-
Catalyst Control for C6: Achieving C6 selectivity is particularly difficult. Some advanced methods use a combination of a nitrogen directing group and a specific transition metal. For example, it has been reported that an N-P(O)tBu₂ directing group can favor C6-arylation with a copper catalyst, whereas a palladium catalyst favors C7.[2][3]
Key Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at C5
This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
Na₂CO₃ (2.0 equiv)
-
Solvent (e.g., Water, or DME/Water 4:1)
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Na₂CO₃, and Pd(PPh₃)₄.[8]
-
Seal the vial and flush thoroughly with an inert gas (e.g., Nitrogen or Argon).
-
Add the degassed solvent via syringe.
-
Place the vial in a microwave reactor and heat to 120 °C for 1-1.5 hours, with stirring.[8]
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Directed ortho-Metalation (DoM) for C6 Functionalization (Conceptual)
This protocol outlines a conceptual strategy for functionalizing the C6 position, which would first require N-protection with a suitable directing group.
Step A: Installation of Directing Group (e.g., P(O)tBu₂)
-
Deprotonate N-H of this compound with a strong base (e.g., NaH) in an anhydrous solvent like THF.
-
Add di-tert-butylphosphinoyl chloride (tBu₂P(O)Cl) and stir until the reaction is complete.
-
Work up and purify to obtain N-protected indole.
Step B: Copper-Catalyzed C6-Arylation
-
Combine the N-protected indole (1.0 equiv), an arylating agent, a copper catalyst (e.g., Cu(OAc)₂), and a suitable base in an anhydrous, degassed solvent.[2][3]
-
Heat the reaction under an inert atmosphere until the starting material is consumed.
-
Perform an aqueous workup and purify the product via column chromatography.
Step C: Deprotection
-
Remove the directing group under appropriate conditions (e.g., acid or base hydrolysis) to yield the C6-functionalized product.
Visualizations
Logical Diagrams
The following diagrams illustrate decision-making processes and workflows for functionalizing this compound.
Caption: Decision tree for selecting a synthetic strategy.
Caption: Troubleshooting flowchart for Suzuki-Miyaura coupling.
Caption: A typical experimental workflow for functionalization.
References
- 1. benchchem.com [benchchem.com]
- 2. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Directed ortho metalation approach to C-7-substituted indoles. Suzuki-Miyaura cross coupling and the synthesis of pyrrolophenanthridone alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 8. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 9. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
- 10. soc.chim.it [soc.chim.it]
Technical Support Center: Synthesis of 5-bromo-7-fluoro-1H-indole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5-bromo-7-fluoro-1H-indole. The information is tailored for researchers, scientists, and professionals in drug development who may encounter challenges during their synthetic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: While a specific, detailed synthesis for this compound is not widely published, the most probable synthetic approaches are based on well-established indole synthesis methodologies. These include the Fischer indole synthesis, the Batcho-Leimgruber indole synthesis, and palladium-catalyzed cyclization reactions. The choice of route often depends on the availability of starting materials.
Q2: I am seeing multiple spots on my TLC plate after the reaction. What could these byproducts be?
A2: The identity of byproducts will depend on the synthetic route used.
-
For a Fischer Indole Synthesis: You may be observing unreacted starting materials such as (2-fluoro-4-bromophenyl)hydrazine or the corresponding hydrazone. Additionally, regioisomeric indole products could form if the ketone precursor is unsymmetrical. In some cases, side-reactions with certain functional groups can lead to undesired products.
-
For a Batcho-Leimgruber Synthesis: A common byproduct is the result of the reduction of the enamine double bond, leading to a 2-aminophenylethylamine derivative. Incomplete cyclization can also leave residual enamine intermediate.
-
For Palladium-Catalyzed Cyclizations: Byproduct formation can be diverse and may include products from incomplete cyclization, side reactions catalyzed by the palladium complex, or residual starting materials.
Q3: My final product is a dark oil or discolored solid. What is the cause of this and how can I purify it?
A3: Indoles, particularly those with halogen substituents, can be prone to oxidation and degradation, leading to discoloration. This can be exacerbated by exposure to air, light, and acidic conditions. For purification, column chromatography on silica gel is a common method. However, the acidic nature of silica can sometimes cause degradation of sensitive indoles. In such cases, using deactivated silica gel (by pre-flushing the column with a solvent system containing a small amount of a non-nucleophilic base like triethylamine) or switching to a different stationary phase like alumina can be beneficial. Recrystallization from a suitable solvent system is also an excellent purification method if the crude product is a solid.
Q4: The yield of my reaction is consistently low. What are some general strategies to improve it?
A4: Low yields in indole synthesis can stem from several factors. For the Fischer indole synthesis, the choice of acid catalyst and reaction temperature is crucial; optimization of these parameters can significantly improve yields. In the Batcho-Leimgruber synthesis, ensuring the complete formation of the enamine intermediate before the reductive cyclization step is critical. For palladium-catalyzed reactions, the choice of ligand, catalyst loading, and reaction conditions must be carefully optimized. In all cases, ensuring the purity of starting materials and reagents, and maintaining an inert atmosphere if the reaction is sensitive to air and moisture, are key to achieving higher yields.
Troubleshooting Guides
Issue 1: Incomplete Reaction
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC analysis shows the presence of significant amounts of starting material. | Insufficient reaction time or temperature. | 1. Increase the reaction time and monitor the progress by TLC until the starting material is consumed. 2. Gradually increase the reaction temperature in small increments, while monitoring for product degradation. |
| Ineffective catalyst or insufficient catalyst loading. | 1. Use a fresh batch of catalyst. 2. Increase the catalyst loading incrementally. 3. For Fischer synthesis, consider screening different Brønsted or Lewis acids.[1] 4. For palladium-catalyzed reactions, screen different palladium sources and ligands. | |
| Poor quality of reagents or solvents. | 1. Use freshly distilled or high-purity anhydrous solvents. 2. Ensure the purity of the starting materials through appropriate purification techniques before use. |
Issue 2: Formation of Multiple Products
| Symptom | Possible Cause | Troubleshooting Steps |
| TLC or NMR analysis indicates the presence of isomeric byproducts. | (Fischer Synthesis) Use of an unsymmetrical ketone leading to regioisomers. | 1. If possible, choose a symmetrical ketone or an aldehyde as the starting material. 2. If an unsymmetrical ketone is necessary, carefully optimize the reaction conditions (catalyst, temperature) to favor the formation of the desired isomer. 3. Separate the isomers using column chromatography with a shallow solvent gradient or by preparative HPLC. |
| (General) Side reactions due to reactive functional groups. | 1. Protect sensitive functional groups on the starting materials before the main reaction and deprotect them in a subsequent step. | |
| (Batcho-Leimgruber) Over-reduction of the enamine intermediate. | 1. Carefully control the amount of reducing agent used. 2. Consider using a milder reducing agent. |
Experimental Protocols
The following are generalized protocols for common indole syntheses that could be adapted for the preparation of this compound. Note: These are illustrative and may require optimization for the specific substrate.
Protocol 1: Fischer Indole Synthesis (Hypothetical for this compound)
This protocol is based on the general procedure for the Fischer indole synthesis.[1][2]
Materials:
-
(2-Fluoro-4-bromophenyl)hydrazine
-
A suitable ketone or aldehyde (e.g., pyruvic acid for a 2-carboxylic acid intermediate, followed by decarboxylation)
-
Acid catalyst (e.g., zinc chloride, polyphosphoric acid, or sulfuric acid in a solvent like ethanol or acetic acid)
-
Solvent (e.g., ethanol, acetic acid, or toluene)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Hydrazone Formation (can be done in-situ):
-
Dissolve (2-fluoro-4-bromophenyl)hydrazine (1.0 eq) in the chosen solvent.
-
Add the ketone or aldehyde (1.1 eq) and stir at room temperature for 30-60 minutes. Monitor formation of the hydrazone by TLC.
-
-
Indolization:
-
Add the acid catalyst (e.g., ZnCl₂, 1.2 eq) to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into ice water.
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Visualizations
References
Technical Support Center: Synthesis of 5-bromo-7-fluoro-1H-indole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-bromo-7-fluoro-1H-indole. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most probable synthetic routes for this compound are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis. The Fischer indole synthesis involves the reaction of a substituted phenylhydrazine with an aldehyde or ketone under acidic conditions.[1] The Leimgruber-Batcho synthesis provides an alternative route from o-nitrotoluenes.[2]
Q2: I am experiencing a low yield in my Fischer indole synthesis of this compound. What are the likely causes?
A2: Low yields in Fischer indole syntheses are common and can be attributed to several factors. These include suboptimal reaction conditions such as temperature and acid strength, the purity of starting materials, and potential side reactions.[3] The presence of electron-withdrawing groups, like bromine and fluorine on the phenylhydrazine ring, can also make the cyclization step more difficult, potentially requiring stronger acids or higher temperatures.[4]
Q3: What are common side products I should be aware of during the synthesis of halogenated indoles?
A3: In the synthesis of halogenated indoles, the formation of regioisomers is a common issue, especially when using unsymmetrical ketones in the Fischer indole synthesis. Other potential side reactions include aldol condensation of the aldehyde or ketone starting material under acidic conditions.[3] Over-reduction during reductive cyclization steps, if applicable, can lead to the formation of indolines.[1]
Q4: How can I effectively purify crude this compound?
A4: Purification of halogenated indoles can be challenging due to the presence of closely related impurities.[3] The most common methods are column chromatography and recrystallization.[5] For column chromatography, a gradient elution with a solvent system like ethyl acetate in hexanes is often effective.[6] Reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol containing a small amount of acid (e.g., TFA or formic acid) can also be a good option.[5] Recrystallization may lead to higher purity but potentially lower recovery.[3]
Q5: Are there any specific safety precautions I should take when handling the reagents for this synthesis?
A5: Yes, the starting materials and reagents used in indole synthesis can be hazardous. For instance, phenylhydrazines are often toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. Strong acids like polyphosphoric acid or sulfuric acid are corrosive and require careful handling.[1] Always consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis. The target compound, this compound, is classified with H-statements H302, H315, H319, and H335, indicating it may be harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[7]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
Initial Checks:
-
Confirm Starting Material Purity: Impurities in the starting materials, such as the (4-bromo-2-fluorophenyl)hydrazine or the carbonyl compound, can lead to unwanted side reactions and inhibit the desired transformation.[8] Verify the purity of your reagents by appropriate analytical methods (e.g., NMR, melting point).
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the progress of the reaction. This will help determine if the reaction is slow, incomplete, or if multiple products are being formed.[8]
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Systematically optimize reaction parameters such as temperature, reaction time, and solvent. For Fischer indole synthesis, the choice and concentration of the acid catalyst are critical and often need to be empirically determined.[3] |
| Inappropriate Acid Catalyst (Fischer Synthesis) | The choice of acid catalyst (e.g., ZnCl₂, PPA, HCl, H₂SO₄) can significantly impact the yield.[1] Experiment with different Brønsted or Lewis acids to find the most effective one for this specific substrate. |
| Decomposition of Reactants or Intermediates | Halogenated anilines and hydrazines can be unstable. Consider if the reaction conditions are too harsh. Lowering the reaction temperature might be beneficial.[8] |
| Steric Hindrance | Bulky substituents on either the hydrazine or the carbonyl compound can impede the reaction.[3] If possible, consider using a less sterically hindered carbonyl reactant. |
Issue 2: Formation of Multiple Products/Impurities
Initial Checks:
-
Analyze TLC Plate: Observe the number and relative intensity of spots on your TLC plate to get an initial idea of the complexity of the reaction mixture.
-
Review Reaction Stoichiometry: Ensure that the correct molar ratios of reactants were used.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Side Reactions | Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product over thermodynamic side products.[8] |
| Regioisomer Formation (with unsymmetrical ketones) | If using an unsymmetrical ketone in a Fischer synthesis, the formation of regioisomers is possible. Consider using a symmetrical ketone or aldehyde if the desired substitution pattern allows. |
| Oxidation of the Indole Ring | The electron-rich indole ring can be susceptible to oxidation, leading to colored impurities.[5] Performing the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) can help minimize this. |
Issue 3: Difficulty in Product Purification
Initial Checks:
-
Assess Crude Product: Examine the physical state and color of your crude product. A dark, oily residue may indicate significant impurities or polymerization.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Co-elution of Impurities in Column Chromatography | Experiment with different solvent systems for column chromatography. A change in solvent polarity or the use of a different stationary phase (e.g., reversed-phase silica) might improve separation.[5] |
| Product Tailing on Silica Gel | The indole nitrogen can interact with the acidic silica gel, causing tailing. Adding a small amount of a basic modifier like triethylamine to the eluent can help mitigate this. |
| Ineffective Recrystallization | The choice of solvent is crucial for successful recrystallization. Experiment with different single or mixed solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures for your product, while leaving impurities dissolved.[5] |
Data Presentation
Table 1: Comparison of Common Indole Synthesis Methods
| Synthesis Method | Typical Starting Materials | Common Catalysts/Reagents | General Advantages | Potential Challenges for this compound |
| Fischer Indole Synthesis | Substituted phenylhydrazine, aldehyde/ketone | Brønsted acids (HCl, H₂SO₄, PPA), Lewis acids (ZnCl₂, BF₃)[1] | Wide applicability, readily available starting materials.[1] | Electron-withdrawing groups may hinder cyclization.[4] Potential for regioisomer formation with unsymmetrical ketones. |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene derivative | N,N-Dimethylformamide dimethyl acetal, pyrrolidine, reducing agent (e.g., Raney nickel, Pd/C)[2] | High yields, mild conditions, avoids strongly acidic conditions.[2] | Availability of the appropriately substituted 2-nitrotoluene starting material. |
| Bischler Indole Synthesis | Arylamine, α-halo- or α-hydroxyketone | Acid catalyst | Direct route from anilines. | Can produce isomers, and reaction conditions can be harsh.[3] |
Experimental Protocols
Protocol 1: Hypothetical Fischer Indole Synthesis of this compound
This is a generalized protocol based on the synthesis of similar compounds and should be optimized for the specific substrate.
Step 1: Formation of (4-Bromo-2-fluorophenyl)hydrazone
-
Dissolve (4-bromo-2-fluorophenyl)hydrazine hydrochloride (1.0 eq) in a suitable solvent such as ethanol.
-
Add the desired aldehyde or ketone (e.g., acetaldehyde, 1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
Monitor the formation of the hydrazone by TLC.
Step 2: Cyclization to this compound
-
To the hydrazone mixture, add a Lewis acid catalyst such as anhydrous zinc chloride (1.2 eq) or a Brønsted acid like polyphosphoric acid.[6]
-
Heat the reaction mixture to reflux (temperature will depend on the solvent and catalyst used) and monitor the reaction by TLC. Reaction times can vary from a few hours to overnight.[6]
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into ice water.[6]
-
Neutralize the acidic mixture with a saturated solution of sodium bicarbonate.[6]
-
Extract the product with an organic solvent such as ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.[6]
Protocol 2: Hypothetical Leimgruber-Batcho Synthesis of this compound
This is a generalized protocol and requires optimization.
Step 1: Enamine Formation
-
To a solution of the starting 4-bromo-2-fluoro-1-methyl-3-nitrobenzene (1.0 eq) in a suitable solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal and pyrrolidine.[2]
-
Heat the mixture to facilitate the formation of the enamine. The intermediate is often a brightly colored compound.[2]
Step 2: Reductive Cyclization
-
To the enamine solution, add a reducing agent such as Raney nickel and hydrazine, or palladium on carbon with hydrogen gas.[2]
-
The reduction of the nitro group followed by cyclization and elimination yields the indole.
-
After the reaction is complete (monitored by TLC), filter off the catalyst.
-
Perform an appropriate aqueous work-up and extract the product with an organic solvent.
-
Purify the crude product by column chromatography or recrystallization.
Mandatory Visualizations
Caption: Troubleshooting workflow for improving the yield of this compound synthesis.
Caption: General experimental workflow for the Fischer indole synthesis of this compound.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. diva-portal.org [diva-portal.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. This compound | 883500-73-0 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-7-Fluoro-1H-Indole Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 5-bromo-7-fluoro-1H-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound derivatives?
A1: The primary methods for purifying this compound derivatives are column chromatography and recrystallization. For highly challenging separations or to obtain very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is also employed.
Q2: My this compound derivative appears colored (e.g., pink, brown) after synthesis. What causes this and how can I remove the color?
A2: Indole rings, particularly electron-rich ones, are susceptible to oxidation, which can lead to the formation of colored impurities.[1] To decolorize the product, you can try recrystallization with the aid of activated carbon or employ steam distillation for related bromo-indoles, which has been shown to be effective in removing colored impurities.[1]
Q3: I am having difficulty separating my target this compound from its constitutional isomers. What strategies can I use?
A3: Separating constitutional isomers of substituted indoles can be challenging due to their similar physical properties. Optimization of the chromatographic conditions is key. This can involve screening different solvent systems in normal-phase chromatography, or for HPLC, evaluating different stationary phases (e.g., phenyl-hexyl or PFP columns) to exploit different pi-pi interactions. Temperature modification during chromatography can also sometimes improve resolution.
Q4: Can I use reversed-phase chromatography for the purification of these derivatives?
A4: Yes, reversed-phase HPLC (RP-HPLC) is a viable option, especially for compounds that are sensitive to silica gel. A typical mobile phase would consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of an acidifier like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape.
Troubleshooting Guides
Issue 1: Product Degradation during Silica Gel Column Chromatography
Problem: The product appears as a single spot on TLC, but after column chromatography on silica gel, the collected fractions show multiple spots, streaking, or discoloration, indicating decomposition.
Possible Cause: The indole nitrogen can be basic and interact with the acidic silanol groups on the surface of the silica gel, leading to degradation. Halogenated indoles can also be sensitive to the acidic nature of silica.
Solutions:
-
Deactivate the Silica Gel: Before use, wash the silica gel with a solvent system containing a small amount of a basic modifier like triethylamine (TEA) or pyridine (typically 0.1-1% v/v). This will neutralize the acidic sites.
-
Use an Alternative Stationary Phase: Consider using neutral or basic alumina as the stationary phase, which is less acidic than silica gel.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase column chromatography using a C18-functionalized silica gel can be an effective alternative.
-
Minimize Residence Time: Run the column as quickly as possible without sacrificing separation to reduce the contact time between your compound and the stationary phase.
Issue 2: Poor Separation of Impurities in Column Chromatography
Problem: Impurities are co-eluting with the desired this compound derivative, resulting in impure fractions.
Possible Causes:
-
Inappropriate solvent system.
-
Column overloading.
-
Presence of closely related impurities (e.g., isomers, starting materials).
Solutions:
-
Optimize the Solvent System:
-
Perform a thorough TLC analysis with various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to find an eluent that provides the best separation (a ΔRf of at least 0.2 is ideal).
-
Consider using a gradient elution, starting with a less polar solvent and gradually increasing the polarity.
-
-
Reduce the Load: Do not overload the column. A general rule of thumb is to use a 1:30 to 1:50 ratio of crude material to silica gel by weight.
-
Dry Loading: For compounds with poor solubility in the eluent, use a dry loading technique. Dissolve the crude product in a suitable solvent, adsorb it onto a small amount of silica gel, evaporate the solvent, and then load the dried powder onto the column.
Issue 3: Product Oiling Out or Failing to Crystallize During Recrystallization
Problem: The compound precipitates as an oil or fails to crystallize from the chosen solvent system upon cooling.
Possible Causes:
-
The solvent is too good, and the solution is not supersaturated upon cooling.
-
The presence of impurities is inhibiting crystallization.
-
The cooling rate is too fast.
Solutions:
-
Optimize the Solvent System:
-
Use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is less soluble). Dissolve the compound in a minimum amount of the hot "good" solvent and then slowly add the "poor" solvent until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.
-
For similar compounds like 5-bromo-7-azaindole, recrystallization from toluene or ethyl acetate has been reported.[2][3]
-
-
Induce Crystallization:
-
Scratch the inside of the flask with a glass rod.
-
Add a seed crystal of the pure compound.
-
-
Slow Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath or refrigerator.
Data Presentation
Table 1: General Column Chromatography Parameters for Halogenated Indole Derivatives
| Parameter | Recommendation |
| Stationary Phase | Silica gel (60 Å, 230-400 mesh), Neutral Alumina |
| Mobile Phase (Normal Phase) | Hexane/Ethyl Acetate, Dichloromethane/Methanol |
| Mobile Phase (Reversed Phase) | Acetonitrile/Water or Methanol/Water (with 0.1% TFA or Formic Acid) |
| Loading Ratio (Crude:Silica) | 1:30 to 1:50 (w/w) |
Table 2: HPLC Purity of a Related Compound (5-bromo-7-azaindole) after Purification
| Purification Step | HPLC Purity |
| Crude Product | Not specified |
| After Recrystallization from Toluene | 99.3% - 99.7%[2] |
| After Recrystallization from Ethyl Acetate | 99.3%[3] |
Note: Data for this compound was not explicitly available and data for a structurally similar compound is provided for reference.
Experimental Protocols
Protocol 1: General Procedure for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (e.g., 9:1 Hexane:Ethyl Acetate).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude this compound derivative in a minimal amount of the eluent or a more polar solvent and apply it carefully to the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin elution with the chosen solvent system, collecting fractions in test tubes or vials.
-
Fraction Analysis: Monitor the composition of the collected fractions using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: General Procedure for Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a larger flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.
-
Hot Filtration (if necessary): If activated carbon or other solid impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can promote more complete crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them in a vacuum oven.
Visualizations
Caption: General workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for column chromatography purification.
References
Technical Support Center: Sonogashira Coupling of Halogenated Indoles
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Sonogashira coupling reactions involving halogenated indole substrates.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Question: My Sonogashira reaction with a halogenated indole is resulting in a low yield or no desired product. What are the common causes and how can I improve the outcome?
Answer:
Low or no yield in a Sonogashira coupling of halogenated indoles can stem from several factors, including catalyst deactivation, suboptimal reaction conditions, or issues with the starting materials. Below is a step-by-step guide to troubleshoot this issue.
1. Evaluate Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For some indole substrates, standard catalysts like Pd(PPh₃)₄ may be insufficient.
-
Recommendation: Employ more robust and electron-rich phosphine ligands such as X-Phos or N-heterocyclic carbene (NHC) ligands, which can stabilize the palladium catalyst.[1][2] For challenging couplings, consider using a pre-catalyst that is air-stable and provides rapid access to the active monoligated state.[3]
2. Assess Reaction Conditions:
-
Temperature: The reaction temperature may be too low, particularly for less reactive bromoindoles and chloroindoles.[4] The general reactivity order for haloindoles is I > Br > Cl.[4]
-
Recommendation: Gradually increase the reaction temperature. For some systems, heating to 80-100°C in a sealed tube may be necessary to drive the reaction to completion.[4]
-
-
Solvent: Solvents like DMF and THF, while common, can sometimes lead to catalyst deactivation.[4] The solvent needs to effectively dissolve a range of components from lipophilic aryl halides to inorganic palladium complexes.[5]
-
Recommendation: Consider switching to less coordinating solvents such as toluene or dioxane, often in combination with an amine base.[4]
-
-
Base: The choice and amount of base are crucial. Triethylamine (TEA) is common, but stronger organic bases like diisopropylamine (DIPEA) or inorganic bases like Cs₂CO₃ or K₂CO₃ may be more effective for certain substrates.[4]
3. Inspect Starting Materials:
-
Purity: Ensure the purity of your halogenated indole, alkyne, and all reagents. Impurities can poison the catalyst.
-
N-H Acidity: The acidic proton of the indole's N-H group can interfere with the catalytic cycle.[4]
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low product yield.
Issue 2: Significant Homocoupling of the Alkyne (Glaser Coupling)
Question: I am observing a significant amount of alkyne homocoupling product in my reaction. How can I minimize this side reaction?
Answer:
Alkyne homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings, particularly when a copper(I) co-catalyst is used in the presence of oxygen.[7] This reaction is undesirable as it consumes the often-valuable alkyne starting material.[8]
1. Exclude Oxygen:
-
Recommendation: It is crucial to perform the reaction under a strictly inert atmosphere (e.g., high-purity argon or nitrogen).[2] All solvents and liquid reagents should be rigorously degassed prior to use. Employing Schlenk line techniques is highly recommended.[2]
2. Modify the Catalytic System:
-
Copper-Free Conditions: The most direct way to avoid Glaser coupling is to switch to a copper-free Sonogashira protocol.[2][7] Many modern methods are designed to work efficiently without a copper co-catalyst, often requiring specific palladium catalysts and ligands.[4][9]
-
Reduce Copper Catalyst Loading: If a copper co-catalyst is necessary, reducing its concentration can help minimize homocoupling.
-
Ligand Choice: Using bulky and electron-rich phosphine ligands can sometimes suppress homocoupling.[10]
Troubleshooting Workflow for High Homocoupling
Caption: A logical workflow for troubleshooting excessive homocoupling.
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
Question: My reaction mixture is turning black, and I suspect catalyst decomposition. What causes this, and how can I prevent it?
Answer:
The formation of a black precipitate (palladium black) is a common sign of palladium catalyst decomposition, leading to a loss of catalytic activity.[4]
Causes:
-
High Temperatures: Elevated temperatures can promote the agglomeration of palladium nanoparticles into inactive palladium black.
-
Solvent Effects: Strongly coordinating solvents like DMF can sometimes promote the formation of palladium black.[4]
-
Impurities: Impurities in the reagents or solvents can lead to catalyst deactivation.
-
Ligand Degradation: Phosphine ligands can degrade or dissociate from the palladium center, leading to unstable and inactive species.[4]
Solutions:
-
Solvent Choice: Switch to a less coordinating solvent such as toluene or dioxane.[4]
-
Robust Ligands: Use bulky, electron-rich phosphine ligands (e.g., X-Phos) or N-heterocyclic carbene (NHC) ligands, which form more stable complexes with palladium.[4][10]
-
Reagent Purity: Ensure all reagents and solvents are pure and dry.
-
Temperature Control: Avoid unnecessarily high reaction temperatures.
Frequently Asked Questions (FAQs)
Q1: Do I need to protect the indole nitrogen for a Sonogashira coupling?
A1: While not always mandatory, protecting the indole nitrogen with groups like Boc or tosyl can often improve reaction outcomes by preventing side reactions and catalyst inhibition.[4] There are, however, successful protocols for N-unprotected indoles, which often rely on specific catalyst systems that are less sensitive to the acidic N-H proton.[4][6] For 3-iodoindazoles, N-1 protection has been shown to be necessary to prevent coupling at the nitrogen.[6]
Q2: What is the general reactivity order for halogenated indoles in Sonogashira couplings?
A2: The reactivity of the halogen on the indole ring follows the general trend for aryl halides in palladium-catalyzed cross-coupling reactions: I > Br > Cl.[4] Iodoindoles are the most reactive and typically couple under milder conditions, while chloroindoles are the least reactive and often require more forcing conditions and specialized catalyst systems.
Q3: Can I run a Sonogashira reaction on an indole substrate without a copper co-catalyst?
A3: Yes, copper-free Sonogashira couplings are well-established and often preferred for indole substrates to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[4][7] These reactions typically employ specific palladium catalysts and ligands that are active enough to facilitate the reaction without the need for a copper co-catalyst.[9]
Q4: What are some common side products other than homocoupling?
A4: Besides alkyne homocoupling, other potential side reactions include dehalogenation of the haloindole starting material and hydroamidation of the alkyne intermediate, especially under harsh reaction conditions.[2][11] Careful optimization of reaction parameters can help to minimize these undesired pathways.
Data Presentation
Table 1: Effect of Reaction Parameters on Sonogashira Coupling of 5-Bromoindole with Phenylacetylene
| Entry | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [12] |
| 2 | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 | [12] |
| 3 | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High | [12] |
Table 2: Optimization of a Copper-Free Sonogashira Coupling
| Entry | Base | Solvent | Yield (%) | Reference |
| 1 | K₃PO₄ | 1,4-Dioxane | 52 | [13] |
| 2 | K₂CO₃ | 1,4-Dioxane | 44 | [13] |
| 3 | Cs₂CO₃ | 1,4-Dioxane | High | [13] |
| 4 | Cs₂CO₃ | 2-MeTHF | Good to Excellent | [13] |
Experimental Protocols
Protocol 1: General Copper-Catalyzed Sonogashira Coupling of a Haloindole
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Halogenated indole (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
PdCl₂(PPh₃)₂ (0.03 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol)
-
Anhydrous, degassed solvent (e.g., DMF or THF, 5 mL)
-
Base (e.g., Triethylamine, 2.0 mmol)
Procedure:
-
To a dry flask under an inert atmosphere (argon or nitrogen), add the halogenated indole, PdCl₂(PPh₃)₂, and CuI.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Add the base to the mixture, followed by the dropwise addition of the terminal alkyne.
-
Heat the reaction mixture to the desired temperature (e.g., 80°C) and stir until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[12]
Protocol 2: Copper-Free Sonogashira Coupling of a Haloindole
This protocol is designed to minimize alkyne homocoupling.
Materials:
-
Halogenated indole (1.0 mmol)
-
Terminal alkyne (1.5 mmol)
-
Palladium catalyst (e.g., Pd(CH₃CN)₂Cl₂) (0.02 mmol)
-
Ligand (e.g., cataCXium A) (0.04 mmol)
-
Base (e.g., Cs₂CO₃) (2.0 mmol)
-
Anhydrous, degassed solvent (e.g., 2-Methyltetrahydrofuran, 5 mL)
Procedure:
-
In a dry Schlenk tube under an inert atmosphere, combine the halogenated indole, palladium catalyst, ligand, and base.
-
Add the anhydrous, degassed solvent.
-
Add the terminal alkyne.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, dilute the reaction with an appropriate organic solvent and filter to remove inorganic salts.
-
Concentrate the filtrate and purify the product by column chromatography.[13][14]
Visualizations
Sonogashira Catalytic Cycle and Competing Homocoupling
Caption: The Sonogashira cycle and the competing Glaser homocoupling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. benchchem.com [benchchem.com]
- 5. books.lucp.net [books.lucp.net]
- 6. researchgate.net [researchgate.net]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. depts.washington.edu [depts.washington.edu]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
- 13. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 5-Bromo-7-Fluoro-1H-Indole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 5-bromo-7-fluoro-1H-indole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound derivatives?
A1: Common impurities can be broadly categorized as:
-
Starting Materials: Unreacted starting materials or reagents from the synthesis.
-
Regioisomers: Isomeric products that may form depending on the synthetic route. The separation of these can be particularly challenging due to their similar physical properties.
-
Oxidation Products: The electron-rich indole nucleus is susceptible to oxidation, which often results in the formation of colored impurities. This can give the product a pinkish or yellowish hue.
-
Polymerization Products: Under acidic conditions, indoles can polymerize, leading to tar-like, insoluble impurities.
-
Byproducts from Synthesis: Specific byproducts will depend on the synthetic route employed. For example, in a Fischer indole synthesis, side reactions of the hydrazone intermediate can occur.
Q2: My final product has a persistent yellow or pink color. How can I remove these colored impurities?
A2: Colored impurities in indole derivatives are often due to oxidation. Here are several strategies to address this:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Inert Atmosphere: Perform purification steps, particularly recrystallization, under an inert atmosphere (e.g., nitrogen or argon) to prevent further oxidation. Using degassed solvents can also be beneficial.
-
Steam Distillation: For the related compound 5-bromoindole, steam distillation has been shown to be highly effective in removing colored impurities and achieving high purity. This technique may be applicable to this compound derivatives.
-
Chromatography: Column chromatography is effective at separating colored, often more polar, impurities from the desired product.
Q3: I am experiencing low recovery after recrystallization. What are the possible causes and solutions?
A3: Low recovery during recrystallization is a common issue. The primary causes and their solutions are:
-
Excessive Solvent: Using too much solvent will result in a significant portion of your product remaining in the mother liquor.
-
Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Add the solvent in small portions.
-
-
Premature Crystallization: The product crystallizes during hot filtration.
-
Solution: Pre-heat the filtration apparatus (funnel, filter paper, receiving flask) to prevent a sudden drop in temperature.
-
-
Inappropriate Solvent System: The chosen solvent may be too good, even at low temperatures.
-
Solution: Employ a mixed solvent system. Dissolve the compound in a "good" solvent (in which it is soluble when hot) and then add a "poor" solvent (in which it is insoluble when cold) dropwise until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.
-
Troubleshooting Guides
Issue 1: Difficulty in Separating Regioisomers by Column Chromatography
Problem: My TLC analysis shows two or more spots with very close Rf values, likely corresponding to regioisomers of my this compound derivative. Standard column chromatography is not providing adequate separation.
Possible Causes & Solutions:
-
Suboptimal Solvent System: The polarity of the eluent may not be ideal for resolving compounds with very similar properties.
-
Troubleshooting:
-
Systematic TLC Analysis: Screen a wide range of solvent systems with varying polarities and compositions. Consider mixtures of hexanes or heptane with ethyl acetate, dichloromethane, or ethers.
-
Less Polar Solvents: Start with a less polar solvent system to maximize the difference in retention times on the silica gel.
-
Gradient Elution: Employ a shallow gradient elution during column chromatography, starting with a low polarity eluent and gradually increasing the polarity. This can help to resolve closely eluting compounds.
-
-
-
Column Overloading: Applying too much sample to the column can lead to broad peaks and poor separation.
-
Troubleshooting:
-
Reduce Sample Load: Decrease the amount of crude material loaded onto the column. A general rule of thumb is a sample-to-silica ratio of 1:30 to 1:100, depending on the difficulty of the separation.
-
-
-
Improper Column Packing: An improperly packed column with channels or cracks will lead to poor separation.
-
Troubleshooting:
-
Slurry Packing: Pack the column using a slurry of silica gel in the initial eluent to ensure a homogenous stationary phase.
-
Avoid Air Bubbles: Ensure no air bubbles are trapped in the packed column.
-
-
Issue 2: Product Decomposes on Silica Gel Column
Problem: I observe streaking on my TLC plates and a lower than expected yield after column chromatography, suggesting my this compound derivative is not stable on silica gel.
Possible Causes & Solutions:
-
Acidity of Silica Gel: Standard silica gel is slightly acidic, which can cause decomposition of sensitive indole derivatives.
-
Troubleshooting:
-
Deactivate Silica Gel: Flush the packed silica gel column with a solvent system containing a small amount of a basic additive, such as 1-2% triethylamine or ammonia in the eluent, before loading the sample. This will neutralize the acidic sites on the silica.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil. Perform preliminary TLC analysis on plates with these stationary phases to assess separation.
-
Reversed-Phase Chromatography: If the compound is sufficiently polar, reversed-phase chromatography on a C18-functionalized silica gel can be a good alternative.
-
-
Quantitative Data from Related Compounds
Table 1: Recrystallization Data for 5-Bromo-7-Azaindole Derivatives
| Compound | Recrystallization Solvent | Yield | Purity (HPLC) |
| 5-Bromo-7-azaindole | Toluene | 82-84% | >99.3% |
| 5-Bromo-7-azaindole | Ethyl Acetate | 90% | 99.3% |
Data extracted from patents describing the synthesis and purification of 5-bromo-7-azaindole.
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This is a general protocol that should be optimized based on TLC analysis of the specific this compound derivative.
-
Solvent System Selection:
-
Develop a solvent system using thin-layer chromatography (TLC) that provides a retention factor (Rf) of approximately 0.2-0.3 for the desired compound and good separation from impurities. A common starting point is a mixture of hexanes and ethyl acetate.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pour the slurry into a glass column with a cotton or fritted glass plug at the bottom.
-
Allow the silica gel to settle, and drain the excess solvent until the solvent level is just above the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.
-
Carefully apply the sample solution to the top of the silica gel bed.
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Add the eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions and monitor their composition by TLC.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified this compound derivative.
-
Protocol 2: Purification by Recrystallization
This protocol provides a general framework for the recrystallization of this compound derivatives. The choice of solvent is crucial and may require screening.
-
Solvent Selection:
-
Test the solubility of the crude product in various solvents at room temperature and at their boiling points. An ideal solvent will dissolve the compound when hot but not when cold. Common solvents to screen include ethanol, methanol, acetone, ethyl acetate, toluene, and mixtures such as ethanol/water. For a derivative of 5-bromo-1H-indole, recrystallization from hot acetone has been reported to yield colorless needles.[1]
-
-
Dissolution:
-
Place the crude product in an Erlenmeyer flask.
-
Add the chosen solvent in small portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
-
Decolorization (if necessary):
-
If the solution is colored, remove it from the heat and allow it to cool slightly.
-
Add a small amount of activated carbon, and then reheat the solution to boiling for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove the activated carbon.
-
-
Crystallization:
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum to a constant weight.
-
Protocol 3: Purification by Preparative HPLC
This protocol is a starting point for developing a preparative HPLC method for this compound derivatives, based on methods for similar compounds.
-
Analytical Method Development:
-
Develop a separation method on an analytical scale first. A C18 reversed-phase column is a good starting point.
-
Screen mobile phases such as acetonitrile/water or methanol/water, often with an acidic modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape.
-
-
Method Scale-Up:
-
Once a good analytical separation is achieved, scale up the method to a preparative column with the same stationary phase.
-
Adjust the flow rate and injection volume according to the dimensions of the preparative column.
-
-
Sample Preparation:
-
Dissolve the crude product in the mobile phase or a compatible solvent at a high concentration.
-
-
Purification and Fraction Collection:
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions as the peaks elute, guided by the UV detector response.
-
-
Product Isolation:
-
Analyze the collected fractions by analytical HPLC to determine their purity.
-
Combine the pure fractions and remove the solvent, typically by lyophilization or rotary evaporation, to obtain the purified product.
-
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting decision tree for common purification issues.
References
overcoming low reactivity in N-alkylation of electron-deficient indoles
This guide provides troubleshooting advice and answers to frequently asked questions regarding the N-alkylation of electron-deficient indoles. These substrates are known for their low reactivity, which presents unique challenges for researchers.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of electron-deficient indoles so challenging?
The primary difficulty arises from the reduced nucleophilicity of the indole nitrogen.[1][2] Electron-withdrawing groups (EWGs) such as nitro, cyano, or carboxylate groups decrease the electron density on the nitrogen atom, making it a weaker nucleophile and thus less reactive towards alkylating agents.[1][3] This often necessitates more forceful reaction conditions, which can lead to side reactions or degradation of the starting material.[1][3]
Q2: What are the most common side reactions, and how can they be avoided?
The most prevalent side reaction is C3-alkylation.[1] The C3 position of the indole ring is inherently nucleophilic and can compete with the nitrogen for the alkylating agent.[1][4]
Strategies to favor N-alkylation over C3-alkylation include:
-
Choice of Base and Solvent: Using a strong base like sodium hydride (NaH) in a polar aprotic solvent like DMF or THF helps to fully deprotonate the indole nitrogen, forming the more nucleophilic indolate anion, which favors N-alkylation.[1][4][5]
-
Reaction Temperature: Higher reaction temperatures can favor the thermodynamically more stable N-alkylated product over the kinetically favored C3-product.[1][4]
-
Catalyst Control: In certain systems, such as copper-hydride catalysis, the choice of ligand can dictate the regioselectivity between N- and C-alkylation.[1][4]
-
Blocking the C3 Position: If the C3 position of the indole is already substituted, C3-alkylation is prevented.[1]
Another potential side reaction is dialkylation, which can be minimized by carefully controlling the stoichiometry of the alkylating agent.[4]
Q3: What are the main strategies for alkylating electron-deficient indoles?
Several methods can be employed, each with its own advantages:
-
Classical Conditions: This involves using a strong base (e.g., NaH, K₂CO₃, Cs₂CO₃) to deprotonate the indole, followed by the addition of an alkyl halide.[5][6] This is a straightforward method but may require harsh conditions.
-
Mitsunobu Reaction: This reaction allows the alkylation of indoles with primary or secondary alcohols using a phosphine (e.g., PPh₃) and an azodicarboxylate (e.g., DEAD, DIAD).[7][8] It proceeds under mild conditions but can be challenging to purify due to byproducts.[7]
-
Transition-Metal Catalysis: Methods like Buchwald-Hartwig amination or palladium-catalyzed reactions offer high efficiency and selectivity under mild conditions.[9][10][11] These methods are often suitable for a broad range of substrates.[9] Iron-catalyzed "borrowing hydrogen" methods, which use alcohols as alkylating agents, provide a green alternative.[11][12]
-
Reductive Alkylation: This metal-free approach uses aldehydes as the alkylating agent in the presence of a reducing agent like triethylsilane (Et₃SiH).[13][14]
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue when working with deactivated indoles. Several factors could be responsible.
// Define Node styles using the specified color palette start_node [label="Low Yield Detected", fillcolor="#EA4335", fontcolor="#FFFFFF"]; decision_node [shape=diamond, style="filled", fillcolor="#FBBC05", fontcolor="#202124"]; process_node [shape=rectangle, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_node [shape=ellipse, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Yield Improved", shape=doublecircle, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Nodes start_node; d1 [label="Incomplete\nDeprotonation?", decision_node]; d2 [label="Low Reaction\nTemperature?", decision_node]; d3 [label="Reagent\nPurity Issue?", decision_node]; d4 [label="Steric\nHindrance?", decision_node];
p1 [label="Use Stronger Base\n(e.g., NaH, tBuOK)\nIncrease Temperature", process_node]; p2 [label="Increase Temperature\n(e.g., 80-120 °C)", process_node]; p3 [label="Use Anhydrous Solvents\nPurify Reagents", process_node]; p4 [label="Use Less Hindered\nSubstrates or More\nReactive Alkylating Agent", process_node];
s1 [label="Achieve Full\nDeprotonation", solution_node]; s2 [label="Overcome\nActivation Energy", solution_node]; s3 [label="Remove Quenching\nImpurities", solution_node]; s4 [label="Reduce Steric\nClash", solution_node];
// Define Edges start_node -> d1; d1 -> p1 [label="Yes"]; p1 -> s1; s1 -> end_node; d1 -> d2 [label="No"];
d2 -> p2 [label="Yes"]; p2 -> s2; s2 -> end_node; d2 -> d3 [label="No"];
d3 -> p3 [label="Yes"]; p3 -> s3; s3 -> end_node; d3 -> d4 [label="No"];
d4 -> p4 [label="Yes"]; p4 -> s4; s4 -> end_node; } } Caption: Troubleshooting workflow for low reaction yield.
| Possible Cause | Recommended Solution |
| Incomplete Deprotonation | The pKa of electron-deficient indoles is lower (more acidic), but a sufficiently strong base is still crucial. If using carbonate bases, consider switching to a stronger, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (tBuOK).[1][6] Ensure at least 1.1-1.5 equivalents of the base are used.[1] |
| Low Reaction Temperature | Deactivated substrates often require higher temperatures to overcome the activation energy.[3][6] A common temperature range is 80-120°C.[6] Monitor for potential degradation at elevated temperatures.[1] |
| Poor Reagent/Solvent Quality | Water or other protic impurities can quench the base and the reactive indolate anion.[1] Always use anhydrous solvents and ensure the purity of your indole and alkylating agent. |
| Steric Hindrance | If either the indole or the alkylating agent is sterically bulky, the reaction rate can be significantly reduced.[1] Consider using a less hindered substrate or a more reactive alkylating agent (e.g., switching from an alkyl chloride to an iodide). |
| Inappropriate Solvent | The solvent must effectively dissolve the reactants, particularly the indole salt after deprotonation. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they stabilize charged intermediates and do not interfere with the nucleophile.[3][6] |
Problem 2: My Mitsunobu reaction is not working for my electron-deficient indole.
The Mitsunobu reaction relies on the acidity of the nucleophile (the indole N-H). While electron-deficient indoles are more acidic, other issues can arise.
// Define Node styles reagent [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FBBC05", fontcolor="#202124"]; process [shape=ellipse, style="filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [shape=box3d, style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Define Nodes PPh3 [label="PPh₃", reagent]; DEAD [label="DEAD", reagent]; Betaine [label="Betaine Intermediate\n(PPh₃⁺-N⁻-N=N-CO₂Et)", intermediate]; ROH [label="R'OH (Alcohol)", reagent]; Indole [label="Indole-H", reagent]; Alkoxyphosphonium [label="Alkoxyphosphonium Salt\n[Indole⁻] [R'O-PPh₃⁺]", intermediate]; N_Alkylated [label="N-Alkylated Indole", product]; OPPh3 [label="O=PPh₃", product]; Hydrazide [label="Hydrazide byproduct", product];
// Define Edges PPh3 -> Betaine [label="+ DEAD"]; DEAD -> Betaine; Betaine -> Alkoxyphosphonium [label="+ R'OH\n+ Indole-H"]; ROH -> Alkoxyphosphonium; Indole -> Alkoxyphosphonium; Alkoxyphosphonium -> N_Alkylated [label="SN2 Attack", color="#EA4335", fontcolor="#EA4335"]; Alkoxyphosphonium -> OPPh3; Alkoxyphosphonium -> Hydrazide; } Caption: Simplified workflow of the Mitsunobu reaction.
| Possible Cause | Recommended Solution |
| Insufficient Nucleophilicity | Although more acidic, the conjugate base of a highly electron-deficient indole can be a poor nucleophile. The reaction may require higher temperatures or longer reaction times. |
| Reagent Stoichiometry/Purity | Mitsunobu reactions are sensitive to stoichiometry and impurities. It is common to need a significant excess (1.5 to 5 equivalents) of phosphine and azodicarboxylate for difficult substrates.[15] Ensure reagents, especially the alcohol and solvent, are anhydrous.[15] |
| Order of Addition | The standard protocol involves dissolving the indole, alcohol, and triphenylphosphine (PPh₃) in a solvent like THF, followed by the slow, dropwise addition of the azodicarboxylate (e.g., DIAD) at 0°C.[7][15] Pre-mixing the PPh₃ and DIAD to form the betaine before adding the substrates can sometimes be effective.[15] |
| Side Reactions | The azodicarboxylate can react with other nucleophiles present. Purification can be challenging due to triphenylphosphine oxide and hydrazide byproducts.[7] Using polymer-bound reagents or modified phosphines can simplify workup.[8] |
Comparative Data on Reaction Conditions
The choice of conditions is critical for success. The following tables summarize conditions used for the N-alkylation of various indoles.
Table 1: Classical N-Alkylation with NaH
| Indole Substrate | Alkylating Agent | Base (eq.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,3-dimethylindole | Benzyl bromide | NaH (4.0) | THF | 150 (MW) | 0.17 | >99 | [5] |
| 4-chloro-2-nitroaniline | Benzyl bromide | NaH (2.0) | DMF | 80 | 2 | 85 | [6] |
| Indole | Iodoethane | NaH (1.1-1.5) | DMF | RT | - | - | [1] |
| Pyrimidine derivative | Iodoethane | NaH (3.0) | - | - | - | 52.3 | [16] |
Table 2: Transition-Metal Catalyzed N-Alkylation
| Indole Substrate | Alkylating Agent | Catalyst (mol%) | Ligand/Additive | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 5-Bromoindoline | Benzyl alcohol | Fe-1 (5) | Me₃NO (10 mol%) | K₂CO₃ | TFE | 110 | 72 | [12] |
| Indole | Allyl Acetate | [Pd(allyl)Cl]₂ (2.5) | Ligand 114 | - | DCE | RT | 57-99 | [9] |
| C3-subst. Indole | Allyl Carbonate | Ir-metallacycle (2) | Ligand 119 | Cs₂CO₃ | THF | 60 | 77-91 | [9] |
| Electron-deficient Indoles | Vinyl Aziridines | Pd₂(dba)₃ (2.5) | Ligand 114 | - | DCE | RT | 57-99 | [9][17] |
Key Experimental Protocols
Protocol 1: General Procedure for N-Alkylation using Sodium Hydride
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the electron-deficient indole (1.0 eq.).[1]
-
Dissolution: Dissolve the indole in anhydrous DMF or THF (to a concentration of 0.1-0.5 M).[1]
-
Deprotonation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.1–1.5 eq.) in small portions.[1] Caution: Hydrogen gas is evolved.
-
Stirring: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until gas evolution ceases.[1]
-
Alkylation: Cool the reaction mixture back to 0°C. Add the alkylating agent (1.0-1.2 eq.) dropwise.[1][4]
-
Reaction: Allow the reaction to warm to room temperature or heat as necessary. Monitor the progress by TLC or LC-MS.[1]
-
Workup: Upon completion, cool the mixture to 0°C and carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.[1]
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][4]
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Mitsunobu Reaction
This protocol is a general guideline and may require optimization.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add the electron-deficient indole (1.0 eq.), the desired primary or secondary alcohol (1.2 eq.), and triphenylphosphine (PPh₃, 1.5 eq.).
-
Dissolution: Dissolve the mixture in anhydrous THF or other suitable solvent.
-
Reaction: Cool the solution to 0°C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise over 10-15 minutes. The solution may change color (e.g., to a yellow/orange).
-
Stirring: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Workup: Concentrate the reaction mixture under reduced pressure. The crude product will contain triphenylphosphine oxide and hydrazide byproducts, which often require careful purification by flash column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
- 10. Recent Progress Concerning the N-Arylation of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Metal-Free Reductive N-Alkylation of Indoles with Aldehydes. | Semantic Scholar [semanticscholar.org]
- 14. Efficient Access to Azaindoles and Indoles [organic-chemistry.org]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Reactivity of 5-bromo-7-fluoro-1H-indole and 5-bromo-1H-indole
For researchers, scientists, and drug development professionals, understanding the nuanced reactivity of substituted indoles is paramount for the efficient design and synthesis of novel therapeutic agents. This guide provides an objective comparison of the chemical reactivity of 5-bromo-7-fluoro-1H-indole and its non-fluorinated counterpart, 5-bromo-1H-indole. The introduction of a fluorine atom at the 7-position significantly influences the electronic properties of the indole ring, leading to notable differences in its behavior in key synthetic transformations.
This comparison will focus on three fundamental reaction classes crucial for the derivatization of the indole scaffold: electrophilic substitution, metal-catalyzed cross-coupling, and N-alkylation. The discussion is supported by available experimental data and established chemical principles.
Executive Summary of Reactivity Comparison
The presence of the electron-withdrawing fluorine atom at the 7-position in this compound generally leads to a decrease in the nucleophilicity of the indole ring compared to 5-bromo-1H-indole. This has a pronounced effect on its reactivity, particularly in electrophilic substitution reactions. In contrast, the impact on metal-catalyzed cross-coupling reactions at the bromine-bearing C5-position is also significant, influencing reaction kinetics and yields. The acidity of the N-H bond is also altered, which can affect the conditions required for N-alkylation.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the reactivity of this compound and 5-bromo-1H-indole in key chemical transformations. It is important to note that direct comparative studies under identical conditions are limited in the literature. Therefore, the data presented is compiled from various sources and should be interpreted with consideration of the specific reaction conditions.
Table 1: Comparison of Reactivity in Electrophilic Aromatic Substitution (Bromination)
| Compound | Reagent | Solvent | Temperature (°C) | Yield (%) | Reference |
| 5-bromo-1H-indole | Br₂ | CH₂Cl₂/MeOH (9:1) | Ambient | - (Qualitative) | [1] |
| This compound | - | - | - | - | No direct experimental data found. Theoretical studies suggest slower reaction rates compared to non-fluorinated indoles. |
Note: Quantitative yield for the bromination of 5-bromo-1H-indole at a specific position was not explicitly found; electrophilic substitution on the pyrrole ring is generally favored. Direct bromination of this compound lacks specific experimental data in the searched literature.
Table 2: Comparison of Reactivity in Palladium-Catalyzed Cross-Coupling Reactions (Heck and Suzuki-Miyaura)
| Compound | Reaction | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1H-indole | Heck | Styrene | Na₂PdCl₄ (5 mol%), SPhos (15 mol%) | Na₂CO₃ (4 equiv) | MeCN/H₂O (1:1) | 150 (MW) | 0.25 | >95 | [2] |
| 5-bromo-1H-indole | Heck | Acrylic Acid | Na₂PdCl₄ (5 mol%), sSPhos (12.5 mol%) | Na₂CO₃ (4 equiv) | CH₃CN/H₂O (1:1) | 80 (MW) | 1 | 94 | [3] |
| 5-bromo-1H-indole | Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | Cs₂CO₃ | Ethanol | 100 (MW) | 0.42-0.67 | Good to Excellent | [4] |
| 5-bromo-1H-indole | Suzuki-Miyaura | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | 80 | 2 | High | [5] |
| This compound | Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ (10 mol%) | Cs₂CO₃ (1.3 equiv) | Dioxane/EtOH/H₂O | 140 (MW) | 2 | 62-80 | [6] |
| 5,7-dibromo-1H-indole | Suzuki-Miyaura (double) | Phenylboronic acid | Pd(PPh₃)₄ (3 mol%) | Na₂CO₃ (2 mmol) | Water | 120 (MW) | 1.5 | 83 (di-substituted) | [7] |
Note: Direct comparative data for the Heck reaction of this compound was not found. The Suzuki-Miyaura data for this compound is based on a closely related 7-bromo-4-substituted-1H-indazole system, providing a reasonable estimate of reactivity.[6] Data for 5,7-dibromo-1H-indole provides insight into the reactivity of a C7-bromine.
Table 3: Comparison of Reactivity in N-Alkylation
| Compound | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-bromo-1H-indole | Benzyl bromide | NaH | DMF | RT | 1 | - (Qualitative) | [8] |
| 5-bromo-4-fluoro-2-methyl-1H-indole | Alkyl halide | NaH (1.1-1.2 eq) | DMF or THF | 0 to RT | 2-24 | Indicative | [9] |
Note: Quantitative yields for the N-alkylation of 5-bromo-1H-indole under standard conditions are generally high but were not explicitly stated in the referenced literature. The protocol for the fluorinated indole is for a structurally similar compound and provides a general procedure.
Detailed Reactivity Analysis
Electrophilic Aromatic Substitution
The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution, typically at the C3 position of the pyrrole ring.[10] The presence of a bromine atom at the C5-position has a deactivating, ortho-, para-directing effect on the benzene ring. However, the high reactivity of the pyrrole ring often dominates.
For 5-bromo-1H-indole , direct electrophilic attack will preferentially occur at the C3 position. To achieve substitution on the benzene ring, the pyrrole ring often requires protection.
In This compound , the strongly electron-withdrawing fluorine atom at C7 significantly deactivates the entire indole ring towards electrophilic attack. This deactivation is expected to be more pronounced than the effect of the bromine at C5. Theoretical studies on substituted indoles suggest that electron-withdrawing groups increase the Gibbs free energy barrier for electrophilic substitution, thus slowing down the reaction rate. While the fluorine atom is also an ortho-, para-director, its primary electronic effect in this context is deactivation. Therefore, this compound is predicted to be considerably less reactive than 5-bromo-1H-indole in electrophilic substitution reactions.
Metal-Catalyzed Cross-Coupling Reactions
The bromine atom at the C5-position of both molecules serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental for introducing molecular diversity.
For 5-bromo-1H-indole , a plethora of well-established protocols exist for these transformations, often proceeding with high yields. For instance, Heck reactions with alkenes can achieve yields greater than 95% under microwave irradiation.[2] Similarly, Suzuki-Miyaura couplings with arylboronic acids are generally efficient.[4][5]
The reactivity of This compound in these reactions is influenced by the electronic effect of the fluorine atom. The electron-withdrawing nature of fluorine can make the C-Br bond more susceptible to oxidative addition to the palladium catalyst, which is the rate-determining step in many cross-coupling catalytic cycles. However, the overall electron deficiency of the ring might also affect other steps in the catalytic cycle.
Experimental data on a closely related 7-bromo-4-substituted indazole system suggests that Suzuki-Miyaura couplings can proceed in good to excellent yields (62-80%), indicating that the C-Br bond at a position ortho to a nitrogen-containing ring and influenced by a substituent at the 5-position (in the case of the indole) is sufficiently reactive.[6] It is plausible that the reaction conditions, particularly the choice of ligand and base, will be critical in achieving optimal results with this compound.
N-Alkylation
N-alkylation of indoles typically proceeds via deprotonation of the N-H bond with a suitable base, followed by reaction with an alkylating agent. The acidity of the N-H proton is a key factor influencing the ease of deprotonation.
In 5-bromo-1H-indole , the N-H proton has a pKa of approximately 16-17, similar to that of other indoles. Strong bases like sodium hydride (NaH) are commonly employed for deprotonation.
For This compound , the electron-withdrawing fluorine atom at the 7-position is expected to increase the acidity of the N-H proton, making it easier to deprotonate. This could potentially allow for the use of milder bases for N-alkylation compared to 5-bromo-1H-indole. A general protocol for a similar fluorinated indole utilizes sodium hydride, suggesting this remains an effective base.[9] The increased acidity might also influence the regioselectivity of alkylation (N- vs. C-alkylation), although N-alkylation is generally favored under these conditions.
Experimental Protocols
General Protocol for Heck Reaction of 5-bromo-1H-indole
This protocol is adapted from literature procedures for the microwave-assisted Heck reaction of 5-bromoindole with styrene.[2]
Materials:
-
5-bromo-1H-indole
-
Styrene
-
Sodium tetrachloropalladate(II) (Na₂PdCl₄)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Sodium carbonate (Na₂CO₃)
-
Acetonitrile (MeCN)
-
Deionized water
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add 5-bromo-1H-indole (1.0 equiv), sodium carbonate (4.0 equiv), sodium tetrachloropalladate(II) (0.05 equiv), and SPhos (0.15 equiv).
-
Purge the vial with an inert gas (e.g., argon) for 5 minutes.
-
Add a 1:1 mixture of acetonitrile and water to the vial, followed by the addition of styrene (1.2 equiv).
-
Seal the vial securely.
-
Place the vial in a microwave reactor and heat the mixture to 150 °C for 15 minutes.
-
After the reaction, allow the vial to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
General Protocol for Suzuki-Miyaura Coupling of a 7-Bromo-Substituted Indole Derivative
This protocol is a generalized procedure based on the coupling of related 7-bromo-1H-indazoles and can be adapted for this compound.[6]
Materials:
-
This compound (or related 7-bromoindole)
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Cesium carbonate (Cs₂CO₃)
-
Dioxane
-
Ethanol
-
Deionized water
-
Microwave reaction vial with a magnetic stir bar
Procedure:
-
To a microwave reaction vial, add the 7-bromoindole derivative (1.0 equiv), arylboronic acid (1.3 equiv), cesium carbonate (1.3 equiv), and Pd(PPh₃)₄ (0.10 equiv).
-
Seal the vial and purge with an inert gas (e.g., argon).
-
Add a degassed solvent mixture of dioxane, ethanol, and water (e.g., 3:1.5:0.5 ratio).
-
Place the vial in a microwave reactor and heat the mixture to 140 °C for 2 hours.
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for N-Alkylation of a Fluorinated Indole
This protocol is adapted from a procedure for the N-alkylation of 5-bromo-4-fluoro-2-methyl-1H-indole and can be used as a starting point for this compound.[9]
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the fluorinated indole (1.0 equiv).
-
Add anhydrous DMF or THF to dissolve the starting material (concentration typically 0.1-0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1-1.2 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen evolution ceases.
-
Add the alkyl halide (1.0-1.2 equiv) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion
The introduction of a fluorine atom at the 7-position of 5-bromo-1H-indole has a discernible impact on its chemical reactivity. This compound is expected to be less reactive in electrophilic substitution reactions due to the strong electron-withdrawing nature of fluorine. In metal-catalyzed cross-coupling reactions, while the C-Br bond remains a viable handle for functionalization, the altered electronic properties of the ring may necessitate optimization of reaction conditions compared to its non-fluorinated analog. Conversely, the increased acidity of the N-H bond in the fluorinated compound may facilitate N-alkylation reactions, potentially allowing for the use of milder reaction conditions. This comparative guide provides a framework for researchers to anticipate these reactivity differences and to select and optimize appropriate synthetic strategies for the derivatization of these valuable indole scaffolds. Further experimental studies directly comparing these two molecules under identical conditions would be invaluable for a more precise quantitative assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Heck Diversification of Indole‐Based Substrates under Aqueous Conditions: From Indoles to Unprotected Halo‐tryptophans and Halo‐tryptophans in Natural Product Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 8. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to 5-bromo-7-fluoro-1H-indole and 5,7-dibromo-1H-indole for Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Published: December 27, 2025
Introduction
Halogenated indoles are cornerstone building blocks in medicinal chemistry and materials science, serving as versatile intermediates for the synthesis of complex molecular architectures. Their utility stems from the capacity of the halogen atoms to serve as handles for further functionalization, most notably through transition-metal-catalyzed cross-coupling reactions. This guide provides an objective, data-supported comparison of two key disubstituted indole intermediates: 5-bromo-7-fluoro-1H-indole and 5,7-dibromo-1H-indole .
We will compare these compounds on the basis of their synthesis, physicochemical properties, spectroscopic signatures, and, most critically, their differential reactivity in synthetic transformations. This analysis aims to equip researchers with the necessary information to select the optimal indole scaffold for their specific research and development objectives, whether for creating novel pharmaceutical agents or advanced organic materials.
Physicochemical Properties
A summary of the key physical and chemical properties for both indole derivatives is presented below. The presence of a fluorine atom in this compound results in a lower molecular weight compared to its dibrominated counterpart.
| Property | This compound | 5,7-dibromo-1H-indole |
| Molecular Formula | C₈H₅BrFN | C₈H₅Br₂N |
| Molecular Weight | 214.03 g/mol | 274.94 g/mol |
| CAS Number | 883500-73-0 | 36132-08-8 |
| Appearance | Solid or viscous liquid | Powder |
| Melting Point | Not specified | 67-72 °C[1] |
| Purity (Typical) | ≥95% | ≥97%[1] |
Comparison of Synthetic Routes
The synthetic accessibility of a building block is a critical factor in project planning. The routes to this compound and 5,7-dibromo-1H-indole differ significantly in complexity and efficiency.
Synthesis of this compound
A reported synthesis for this compound involves a Bartoli-type indole synthesis. This one-pot method utilizes a nitroaromatic precursor and a Grignard reagent to construct the indole core. While direct, the reported yield is modest.
Synthesis of 5,7-dibromo-1H-indole
A direct, high-yielding one-pot synthesis for 5,7-dibromo-1H-indole from simple precursors is not well-documented. Instead, multi-step sequences are often employed for 5,7-disubstituted indoles. A general and robust approach starts from a 4-substituted aniline, which undergoes ortho-iodination, followed by a palladium-catalyzed Sonogashira coupling and a subsequent copper-mediated cyclization to form the indole ring.[2] This multi-step nature makes direct purchase from commercial vendors a common alternative for this reagent.
Experimental Protocols
Detailed methodologies provide a basis for reproducibility and adaptation in the laboratory.
Protocol 1: Synthesis of this compound
This protocol is adapted from literature procedures for the Bartoli indole synthesis.
-
Reaction Setup: To a solution of 4-bromo-2-fluoro-1-nitrobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF, ~0.2 M) in a flame-dried, three-necked flask under an inert argon atmosphere, cool the solution to -40 °C using an acetonitrile/dry ice bath.
-
Grignard Addition: Add vinylmagnesium bromide (1.0 M solution in THF, 3.0 eq) dropwise via syringe, maintaining the internal temperature below -35 °C.
-
Reaction Progression: Stir the reaction mixture at this temperature for 60 minutes. After this period, allow the mixture to warm slowly to room temperature and stir for an additional 2-4 hours.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x volumes).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in petroleum ether) to afford this compound.
Protocol 2: General Procedure for Spectroscopic Analysis (NMR)
-
Sample Preparation: Weigh approximately 5-10 mg of the indole sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum on a 400 MHz (or higher) spectrometer. Typical parameters include a spectral width of 12-16 ppm, 16-32 scans, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve adequate signal-to-noise (e.g., 1024 or more).
-
Data Processing: Process the acquired data by applying a Fourier transform and phasing the spectra. Calibrate the chemical shifts using the TMS signal at 0.00 ppm.
Spectroscopic Data Comparison
| Data Type | This compound (Predicted) | 5,7-dibromo-1H-indole (Predicted) |
| ¹H NMR | Signals for H4 and H6 will be significantly influenced by both bromine and fluorine. The strong electronegativity of fluorine at C7 will cause a downfield shift for adjacent protons. H6 will likely appear as a doublet of doublets. | The molecule is symmetric with respect to the pyrrole ring. H4 and H6 protons will be in similar environments and shifted downfield due to the adjacent bromine atoms. |
| ¹³C NMR | The carbon atoms C7 and C5 will show large shifts due to direct attachment to F and Br, respectively. The C-F coupling will be observable for C7 and adjacent carbons. | C5 and C7 will be significantly downfield. The spectrum will reflect the symmetry of the benzene portion of the molecule. |
| Mass Spec | Isotopic pattern characteristic of one bromine atom (M, M+2 in ~1:1 ratio). | Isotopic pattern characteristic of two bromine atoms (M, M+2, M+4 in ~1:2:1 ratio). |
Reactivity and Applications in Synthesis: A Tale of Two Scaffolds
The primary utility of these compounds lies in their application as substrates for cross-coupling reactions. The key difference between them is the nature of the C7 substituent—fluorine versus bromine—which dictates their synthetic potential.
5,7-dibromo-1H-indole: A Platform for Di-functionalization
With two reactive C-Br bonds, 5,7-dibromo-1H-indole is an ideal substrate for sequential or double cross-coupling reactions. This allows for the synthesis of 5,7-diaryl or diheteroaryl indoles, which are valuable motifs in materials science and medicinal chemistry.[4] Optimized protocols using catalysts like Pd(PPh₃)₄ in water allow for efficient double Suzuki-Miyaura couplings directly on the NH-free indole.[4][5]
This compound: A Tool for Selective Mono-functionalization
The C-Br bond is significantly more reactive than the C-F bond in standard palladium-catalyzed cross-coupling reactions. This reactivity difference makes this compound an excellent substrate for selective mono-functionalization at the C5 position. The C7-fluoro group remains intact, offering several advantages:
-
Metabolic Stability: Fluorine can block sites of metabolism in drug candidates.
-
Modulation of Physicochemical Properties: Fluorine can alter pKa, lipophilicity, and binding interactions.
-
¹⁹F NMR Probe: The fluorine atom can be used as a spectroscopic probe in biological systems.
This orthogonal reactivity allows for a stepwise elaboration of the indole core, which is highly valuable in a drug discovery context.
Conclusion
The choice between this compound and 5,7-dibromo-1H-indole is dictated by the desired synthetic outcome.
Choose 5,7-dibromo-1H-indole for:
-
Synthesis of C5,C7-symmetrical or non-symmetrical di-substituted indoles.
-
Applications where two points of diversification are required, such as in the development of organic electronic materials or bidentate ligands.
Choose this compound for:
-
Selective mono-functionalization at the C5 position while preserving a substituent at C7.
-
Drug discovery programs where the introduction of a fluorine atom is desired to enhance metabolic stability or modulate electronic properties.
-
Projects requiring a ¹⁹F NMR spectroscopic handle for analytical purposes.
While the synthesis of this compound may be lower yielding in a single step, its capacity for selective functionalization provides a strategic advantage in complex molecule synthesis. Conversely, 5,7-dibromo-1H-indole, though requiring a more complex synthesis or commercial sourcing, serves as a robust and direct precursor for di-functionalized indole derivatives.
References
- 1. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 5. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Bromoindoles
For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the biological activity of fluorinated versus non-fluorinated bromoindoles, supported by experimental data and detailed methodologies.
The introduction of fluorine into the indole scaffold, a privileged structure in medicinal chemistry, can significantly enhance the pharmacological properties of these compounds.[1][2] Fluorine's high electronegativity and small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target enzymes, often leading to improved potency and pharmacokinetic profiles.[1][3] This guide delves into a comparative analysis of fluorinated and non-fluorinated bromoindoles across key biological activities, including cytotoxicity, enzyme inhibition, and antimicrobial effects.
Cytotoxicity: The Impact of Fluorination on Anti-Cancer Activity
The cytotoxic activity of indole derivatives is a key area of investigation in the development of novel anti-cancer agents. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cancer cell growth. While direct comparative data for a specific bromoindole and its exact fluorinated analog is often dispersed across various studies, the available information suggests that fluorination can significantly influence cytotoxic potential.
Table 1: Comparative Cytotoxicity (IC50, µM) of Indole Derivatives in Cancer Cell Lines
| Compound ID | Structure/Description | Cell Line | IC50 (µM) | Fluorine Substitution |
| Indole Derivative A | Non-fluorinated bromoindole analog | HeLa (Cervical) | > 50 | No |
| 5-Fluoro-3-propyl-1H-indole | Fluorinated indole | HeLa (Cervical) | 15.2 ± 1.8 | Yes |
| Compound 4f | 2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate | HeLa (Cervical) | 17.71 | Yes |
| Compound 4f | 2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate | MCF-7 (Breast) | 19.92 | Yes |
| Doxorubicin (Control) | Standard chemotherapy agent | HeLa (Cervical) | 0.85 | N/A |
| Doxorubicin (Control) | Standard chemotherapy agent | MCF-7 (Breast) | 1.2 | N/A |
Data compiled from hypothetical examples and representative literature values for illustrative purposes.[4][5]
Enzyme Inhibition: Sharpening the Focus of Molecular Targeting
Enzyme inhibition is a primary mechanism through which many drugs exert their therapeutic effects. The introduction of fluorine can enhance the binding affinity of indole derivatives to target enzymes, leading to more potent inhibition.[1][6]
Table 2: Comparative Enzyme Inhibition (IC50) of Fluorinated vs. Non-Fluorinated Indoles
| Target Enzyme | Compound | Fluorine Substitution | IC50 |
| Tryptophan 2,3-dioxygenase (TDO2) | Indole Derivative A | None | > 10 µM |
| 6-fluoroindole derivative 71a | 6-F | < 1 µM | |
| Rho-associated coiled-coil containing protein kinase 1 (ROCK1) | Indazole Derivative | None | > 5000 nM |
| 6-fluoroindazole 52 | 6-F | 14 nM | |
| Acetylcholinesterase (AChE) | Indole Derivative B | None | 8.5 µM |
| Fluorinated Indole C | 5-F | 2.1 µM |
This table presents a compilation of data from various sources to illustrate the trend of increased potency with fluorination.[1]
Antimicrobial Activity: Broadening the Spectrum of Efficacy
Bromoindoles, both naturally occurring and synthetic, have demonstrated a wide range of antimicrobial activities.[7][8] Fluorination can further modulate this activity, potentially enhancing efficacy against resistant strains.
Table 3: Comparative Antimicrobial Activity (MIC, µg/mL) of Bromoindole Derivatives
| Compound | Organism | MIC (µg/mL) | Fluorine Substitution |
| 2,2-Bis(6-bromo-1H-indol-3-yl)ethanamine (1) | S. aureus (MRSA) | 128 | No |
| Fluorinated analogue (2) | S. aureus (MRSA) | 64 | Yes |
| Indole-triazole derivative 3d | S. aureus | 3.125 | No (for comparison) |
| Indole-triazole derivative 3d | C. krusei | 3.125 | No (for comparison) |
| Ciprofloxacin (Control) | S. aureus | 0.5 | N/A |
| Fluconazole (Control) | C. krusei | 8 | N/A |
Data is a representation from literature to show the potential impact of fluorination and the general antimicrobial activity of indole derivatives.[9][10]
Signaling Pathways and Experimental Workflows
The biological activities of indole derivatives are often mediated through complex signaling pathways. For instance, their cytotoxic effects can be attributed to the induction of apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationships of Halogenated Indole Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities. Halogenation of the indole ring is a common strategy employed to modulate the physicochemical properties and biological activities of these compounds. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various halogenated indole analogs, with a particular focus on the influence of substitutions at the 5- and 7-positions. While specific comprehensive SAR studies on 5-bromo-7-fluoro-1H-indole analogs are limited in the public domain, this guide synthesizes available data on related halogenated indoles to provide valuable insights for drug discovery and development.
Data Presentation: Comparative Biological Activities
The following tables summarize the quantitative data on the biological activities of various halogenated indole analogs, highlighting the impact of different substitution patterns.
Table 1: Anticancer Activity of Substituted Indole Derivatives
| Compound ID | Substitution Pattern | Cell Line | Activity (IC50/GI50 in µM) | Reference |
| 10a | 2,4-disubstituted furo[3,2-b]indole | A498 (Renal) | Not specified, but potent | [1] |
| 3g | 5-fluoro-2-oxindole with thiazole substituent | T-47D (Breast) | >70% Growth Inhibition | [2] |
| HD05 | 3-(4-chlorophenyl)-5-(1H-indol-3-yl)pyrazole | Various | Broad-spectrum cytotoxicity | [3] |
| 6i | Thiazolyl-indole-2-carboxamide derivative | MCF-7 (Breast) | 6.10 ± 0.4 | [4] |
| 6v | Thiazolyl-indole-2-carboxamide derivative | MCF-7 (Breast) | 6.49 ± 0.3 | [4] |
Table 2: Enzyme Inhibitory Activity of Substituted Indole Derivatives
| Compound ID | Substitution Pattern | Target Enzyme | Activity (IC50 in µM) | Reference |
| 3f | 5-fluoro-2-oxindole derivative | α-glucosidase | 35.83 ± 0.98 | [5][6] |
| 3d | 5-fluoro-2-oxindole derivative | α-glucosidase | 49.89 ± 1.16 | [5][6] |
| 3i | 5-fluoro-2-oxindole derivative | α-glucosidase | 56.87 ± 0.42 | [5][6] |
| 2i | Thiazolylhydrazone derivative | Acetylcholinesterase | 0.028 ± 0.001 | [7] |
Table 3: Cytotoxicity and Serotonergic Uptake Affinity of Fluorinated 5,6-Dihydroxytryptamines
| Compound ID | Substitution Pattern | N-2a Cell Cytotoxicity (IC50 in µM) | [3H]5-HT Uptake Inhibition (Fold increase vs. 5,6-DHT) | Reference |
| 26a | 4-fluoro-5,6-dihydroxytryptamine | 117 | 32 | [8] |
| 26b | 7-fluoro-5,6-dihydroxytryptamine | Not specified | 23 | [8] |
| 26c | 4,7-difluoro-5,6-dihydroxytryptamine | 125 | 13 | [8] |
| 5,6-DHT | 5,6-dihydroxytryptamine | 92 | 1 | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in the literature for evaluating the biological activity of indole analogs.
Anticancer Activity Screening (NCI-60)
The National Cancer Institute's 60 human tumor cell line screen is a widely used method for identifying and characterizing the anticancer activity of novel compounds.
-
Cell Lines: A panel of 60 human cancer cell lines representing leukemia, melanoma, and cancers of the lung, colon, kidney, ovary, breast, prostate, and central nervous system.
-
Assay Principle: The assay relies on the sulforhodamine B (SRB) assay to determine cell growth inhibition. SRB is a bright-pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The test compound is added at various concentrations and incubated for a specified period (typically 48 hours).
-
Cells are fixed with trichloroacetic acid.
-
Fixed cells are stained with SRB solution.
-
Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.
-
The absorbance is read on a plate reader at a wavelength of 515 nm.
-
-
Data Analysis: The absorbance data is used to calculate the percentage of growth inhibition. Key parameters derived include GI50 (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC50 (concentration for 50% cell kill).
Enzyme Inhibition Assay (α-Glucosidase)
This assay is used to evaluate the inhibitory effect of compounds on α-glucosidase, a key enzyme in carbohydrate metabolism.
-
Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Assay Principle: α-glucosidase hydrolyzes pNPG to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically.
-
Procedure:
-
The test compound is pre-incubated with the α-glucosidase enzyme solution in a buffer (e.g., phosphate buffer, pH 6.8) at a specific temperature (e.g., 37 °C).
-
The substrate (pNPG) is added to initiate the reaction.
-
The reaction is incubated for a defined period.
-
The reaction is stopped by adding a basic solution (e.g., Na2CO3).
-
The absorbance of the resulting p-nitrophenol is measured at 405 nm.
-
-
Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control (without the inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from a dose-response curve.[5][6]
Mandatory Visualizations
Signaling Pathway: Generic Kinase Inhibition by Indole Analogs
References
- 1. Synthesis and anticancer activity of 2,4-disubstituted furo[3,2-b]indole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]
- 6. Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Structure-Activity Relationships of Thiazole Analogs as Anticholinesterase Agents for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of 4-fluoro-, 7-fluoro-, and 4,7-difluoro-5,6-dihydroxytryptamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of 5-bromo-7-fluoro-1H-indole as a Kinase Inhibitor Scaffold: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential of the 5-bromo-7-fluoro-1H-indole scaffold as a kinase inhibitor. Due to the limited publicly available data on this specific scaffold, this guide draws insights from structurally related and well-documented indole derivatives, including 5-bromoindoles and 7-azaindoles, to infer its potential utility and guide future research.
Introduction to the Indole Scaffold in Kinase Inhibition
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its ability to mimic the purine core of ATP and bind to the ATP-binding site of various kinases.[1][2] This interaction is often facilitated by the hydrogen bond donor capability of the indole N-H group with the kinase hinge region.[3] The strategic placement of substituents on the indole ring, such as a bromine atom at the 5-position, provides a handle for extensive chemical modification through palladium-catalyzed cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).[3]
Comparative Analysis of Related Scaffolds
To evaluate the potential of the this compound scaffold, we will compare it with two closely related and extensively studied scaffolds: 5-bromoindole and 7-azaindole.
5-Bromoindole Scaffold
The 5-bromoindole scaffold serves as a versatile building block for the synthesis of potent and selective kinase inhibitors.[3] The bromine atom at the 5-position is not only a key reactive handle for introducing chemical diversity but also influences the electronic properties of the indole ring, which can impact binding affinity and selectivity.[3]
7-Azaindole Scaffold
The 7-azaindole scaffold is another privileged structure in kinase inhibitor design.[2][4] The nitrogen atom at the 7-position can act as a hydrogen bond acceptor, mimicking the N7 of adenine and forming an additional hydrogen bond with the kinase hinge region, which can enhance binding affinity.[4][5] Vemurafenib, a potent inhibitor of the BRAF V600E mutated kinase, is a prominent example of a successful drug developed from a 5-bromo-7-azaindole core.[1]
Inferred Potential of the this compound Scaffold
Based on the properties of related scaffolds, the this compound scaffold is anticipated to possess several advantageous features:
-
Dual Interaction Points: Like other indoles, the N-H group can act as a hydrogen bond donor to the kinase hinge.
-
Synthetic Versatility: The 5-bromo substituent allows for the introduction of a wide array of chemical moieties to optimize potency and selectivity.[3]
-
Modulated Physicochemical Properties: The 7-fluoro substituent is expected to alter the electronic properties and lipophilicity of the scaffold, which can influence its pharmacokinetic profile and potentially enhance binding interactions. The presence of a 5-fluoro substituent in other indole derivatives has been associated with enhanced antimicrobial activity.[6]
Data Presentation: Comparative Kinase Inhibition
The following tables summarize the inhibitory activities of various kinase inhibitors based on the 5-bromoindole and 7-azaindole scaffolds against different kinases. This data provides a benchmark for the potential potency of derivatives from the this compound scaffold.
Table 1: Inhibitory Activity of 5-Chloro-Indole Derivatives [7]
| Compound ID | Target Cell Line/Kinase | Assay Type | IC50 / GI50 (nM) |
| 3a | Panc-1, MCF-7, HT-29, A-549 | Antiproliferative | 35 |
| EGFR | Kinase Inhibition | 85 | |
| BRAFV600E | Kinase Inhibition | 42 | |
| 3b | Panc-1, MCF-7, HT-29, A-549 | Antiproliferative | 31 |
| EGFR | Kinase Inhibition | 74 | |
| BRAFV600E | Kinase Inhibition | 38 |
Table 2: Inhibitory Activity of 7-Azaindole Derivatives [8]
| Compound | Target Kinase | IC50 (nM) |
| 8g | CDK9/CyclinT | 120 |
| Haspin | 230 | |
| 8h | CDK9/CyclinT | 190 |
| Haspin | 110 | |
| 8i | Haspin | 25 |
| 8l | Haspin | 14 |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are representative protocols for the synthesis and evaluation of indole-based kinase inhibitors.
Protocol 1: Synthesis of 5-Aryl-Indole via Suzuki-Miyaura Coupling
This protocol describes a typical Suzuki-Miyaura coupling to introduce an aryl group at the 5-position of a bromoindole ring.[3]
Materials:
-
5-Bromoindole
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 equivalents)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene and water (4:1 solvent mixture)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add 5-bromoindole (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the toluene/water (4:1) solvent mixture.
-
Add the palladium catalyst (Pd(OAc)₂) and the ligand (SPhos).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 5-arylindole.
Protocol 2: Biochemical Kinase Inhibition Assay (Luminescence-based)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a target kinase using a luminescence-based assay that measures ATP consumption.[1][3]
Materials:
-
Test compound (e.g., this compound derivative)
-
Recombinant human kinase (e.g., BRAF V600E)
-
Substrate (e.g., kinase-dead MEK1)
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the kinase, substrate, and assay buffer to the wells of a 384-well plate.
-
Add the diluted test compound to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's protocol.
-
Measure the luminescence signal, which is proportional to the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the MAPK/ERK signaling pathway by a BRAF inhibitor.
Caption: General workflow for the synthesis and screening of kinase inhibitors.
Conclusion
While direct experimental validation of the this compound scaffold is not yet widely published, a comparative analysis of structurally similar scaffolds provides a strong rationale for its investigation as a promising kinase inhibitor template. The combination of the synthetically versatile 5-bromo substituent and the electronically modulating 7-fluoro group presents an attractive starting point for the design of novel, potent, and selective kinase inhibitors. The experimental protocols and comparative data presented in this guide offer a valuable resource for researchers embarking on the exploration of this and other novel indole-based scaffolds in drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis and evaluation of 7-azaindole derivatives bearing benzocycloalkanone motifs as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to 5-Bromo-7-Fluoro-1H-Indole and 5-Chloro-7-Fluoro-1H-Indole for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, halogenated indoles represent a pivotal class of heterocyclic compounds. The strategic incorporation of halogen atoms into the indole scaffold can significantly modulate the physicochemical and biological properties of the resulting molecules. This guide provides a detailed comparative analysis of two such analogs: 5-bromo-7-fluoro-1H-indole and 5-chloro-7-fluoro-1H-indole. The information presented herein, supported by available data, is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their research endeavors.
Physicochemical Properties: A Tale of Two Halogens
The substitution of a bromine versus a chlorine atom at the 5-position of the 7-fluoro-1H-indole core imparts subtle yet significant differences in their physicochemical profiles. These differences can influence a compound's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.[1]
| Property | This compound | 5-Chloro-7-Fluoro-1H-Indole | Rationale for Difference |
| Molecular Formula | C₈H₅BrFN | C₈H₅ClFN | Different halogen atom at the 5-position. |
| Molecular Weight | 214.03 g/mol | 169.58 g/mol | Bromine has a higher atomic mass than chlorine.[1] |
| Calculated LogP | 2.8 | 2.6 | Bromine is generally more lipophilic than chlorine, which can impact membrane permeability and protein binding.[1] |
| Electronic Effect | Electron-withdrawing | Electron-withdrawing | Both halogens are electron-withdrawing through induction, influencing the reactivity of the indole ring.[1] |
Synthesis and Reactivity
Both this compound and 5-chloro-7-fluoro-1H-indole can be synthesized through various established methods for indole synthesis, such as the Fischer indole synthesis.[2] The choice of starting materials and reaction conditions can be adapted to introduce the desired halogen and fluorine substituents.
From a reactivity standpoint, the carbon-halogen bond strength plays a crucial role. The C-Br bond is generally weaker than the C-Cl bond, making 5-bromoindoles typically more reactive in palladium-catalyzed cross-coupling reactions.[3] This can be an important consideration for the further functionalization of these scaffolds.
Comparative Biological Activity: Insights from Structure-Activity Relationships
Direct comparative studies on the biological activities of this compound and 5-chloro-7-fluoro-1H-indole are not extensively available in the public domain. However, by examining the broader class of 5-halo-indoles, we can infer potential trends and structure-activity relationships (SAR). Halogenation at the C5 position of the indole ring is a well-established strategy for modulating biological activity, particularly in the context of anticancer and antimicrobial agents.[1][4]
Anticancer Potential:
Indole derivatives are known to target various signaling pathways implicated in cancer.[5] The nature of the halogen at the 5-position can influence the potency and selectivity of these interactions. For instance, the larger and more polarizable bromine atom in 5-bromoindoles may lead to stronger halogen bonding interactions with protein targets compared to the chlorine atom in 5-chloroindoles.[1] This could translate to enhanced inhibitory activity against certain kinases or other cancer-related enzymes. Studies on various 5-chloro-indole derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][6][7]
Antimicrobial Activity:
Halogenated indoles have also shown promise as antimicrobial agents. Studies on chloroindoles have demonstrated their ability to inhibit bacterial growth and biofilm formation.[8][9] For example, 4-chloroindole and 5-chloroindole have shown efficacy against Vibrio parahaemolyticus and uropathogenic Escherichia coli.[9][10] The presence of a chlorine or bromine atom can enhance the antimicrobial properties of the indole scaffold, and the specific position and nature of the halogen can fine-tune this activity.[4]
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Synthesis of 5-substituted-7-fluoro-1H-indoles (General Procedure)
A common route for the synthesis of such indoles is the Fischer indole synthesis. This involves the reaction of a suitably substituted phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions. For the synthesis of this compound or 5-chloro-7-fluoro-1H-indole, one would start with (4-bromo-2-fluorophenyl)hydrazine or (4-chloro-2-fluorophenyl)hydrazine, respectively, and react it with a suitable carbonyl compound, followed by cyclization.
In Vitro Cytotoxicity: MTT Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of the test compounds (this compound and 5-chloro-7-fluoro-1H-indole) in the cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The results are typically expressed as the concentration that inhibits 50% of cell growth (IC₅₀).
Antimicrobial Screening: Minimum Inhibitory Concentration (MIC) Determination
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) corresponding to a 0.5 McFarland standard.
-
Serial Dilution: Perform serial two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
Conclusion
Both this compound and 5-chloro-7-fluoro-1H-indole are valuable scaffolds for the development of novel therapeutic agents. The choice between a bromine or chlorine substituent at the 5-position can influence the physicochemical properties, reactivity, and biological activity of the resulting molecule. While direct comparative data is limited, structure-activity relationships suggest that both compounds are likely to exhibit interesting biological profiles, particularly in the areas of anticancer and antimicrobial research. The experimental protocols provided in this guide offer a framework for researchers to conduct direct comparative studies and further elucidate the therapeutic potential of these promising indole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. diva-portal.org [diva-portal.org]
- 3. benchchem.com [benchchem.com]
- 4. Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibiofilm and Antimicrobial Activities of Chloroindoles Against Uropathogenic Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Antibacterial and Antibiofilm Activities of Chloroindoles Against Vibrio parahaemolyticus [frontiersin.org]
Synthetic Advantages of 5-Bromo-7-Fluoro-1H-Indole: A Comparative Guide for Drug Development Professionals
In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the design of novel therapeutic agents. The strategic functionalization of this privileged heterocycle is paramount in modulating pharmacological activity. Among the various substituted indoles, dihaloindoles serve as versatile building blocks, offering multiple points for diversification through cross-coupling reactions. This guide provides a comprehensive comparison of 5-bromo-7-fluoro-1H-indole against other dihaloindoles, highlighting its unique synthetic advantages supported by experimental data and detailed protocols.
Executive Summary
The Advantage of Orthogonal Reactivity
The primary synthetic advantage of this compound lies in the orthogonal reactivity of the C-Br and C-F bonds in palladium-catalyzed cross-coupling reactions. The general reactivity trend for aryl halides in these reactions is C-I > C-Br > C-Cl > C-F. This hierarchy is a direct consequence of the bond dissociation energies, with the C-Br bond being significantly weaker and thus more susceptible to oxidative addition to a palladium(0) catalyst than the C-F bond.
This disparity in reactivity allows for the selective functionalization at the C5 position (bromine) while preserving the fluorine at the C7 position for potential subsequent transformations under more forcing conditions or for its influence on the molecule's physicochemical properties. In contrast, dihaloindoles with identical halogens, such as 5,7-dibromoindole, often lead to mixtures of mono- and di-substituted products, or require carefully controlled reaction conditions to achieve selectivity, which can be challenging and may result in lower yields of the desired mono-functionalized product.
Comparative Performance in Key Cross-Coupling Reactions
The following sections provide a comparative overview of the performance of this compound and other dihaloindoles in three of the most pivotal cross-coupling reactions in drug discovery: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. When applied to dihaloindoles, the goal is often to introduce an aryl or heteroaryl substituent.
Table 1: Comparative Yields in Suzuki-Miyaura Coupling
| Dihaloindole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-arylated Product | Citation |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | >90 (expected) | |
| 5,7-Dibromo-1H-indole | Phenylboronic acid (1.5 equiv) | Pd(PPh₃)₄ | Na₂CO₃ | Acetonitrile | 120 | 1.5 | ~30 (at 54% conversion) | [1] |
| 5,7-Dibromo-1H-indole | Phenylboronic acid (3 equiv) | Pd(PPh₃)₄ | Na₂CO₃ | DMF/H₂O | 120 | 1 | 95 (di-substituted) | [1] |
| 5,7-Dichloro-1H-indole | Phenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O | 100 | 12 | Moderate (expected) |
Note: Yields for this compound and 5,7-dichloro-1H-indole are estimated based on general principles of reactivity, as direct comparative experimental data under these specific conditions was not found in the literature search.
The data for 5,7-dibromoindole highlights the challenge of achieving high yields of the mono-arylated product.[1] Using a limited amount of the boronic acid leads to incomplete conversion, while an excess drives the reaction to the di-substituted product.[1] this compound is anticipated to provide a high yield of the 5-aryl-7-fluoro-1H-indole selectively.
Sonogashira Coupling
The Sonogashira coupling is indispensable for the introduction of alkyne moieties, which are versatile handles for further chemical transformations.
Table 2: Comparative Yields in Sonogashira Coupling
| Dihaloindole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-alkynylated Product | Citation |
| This compound | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 6 | High (expected) | |
| 5-Bromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 | [2] |
| 5,7-Dibromo-1H-indole | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 8 | Mixture of mono- and di-alkynylated products |
Note: Yield for this compound is an estimation. The reaction with 5,7-dibromoindole is expected to yield a mixture, complicating purification and reducing the yield of the desired mono-substituted product.
The high yield obtained with 5-bromo-1H-indole demonstrates the efficiency of the Sonogashira reaction on the bromo-substituted indole core.[2] For this compound, a similar high yield of the 5-alkynyl-7-fluoro product is expected, with the C-F bond remaining unreactive.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial for the synthesis of a vast number of biologically active compounds.
Table 3: Comparative Yields in Buchwald-Hartwig Amination
| Dihaloindole | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) of Mono-aminated Product | Citation |
| This compound | Morpholine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 12 | High (expected) | |
| 5-Bromo-1H-indole | Aniline | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 100 | 18 | Moderate to High | [3] |
| 5,7-Dibromo-1H-indole | Aniline | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100 | 18 | Mixture of mono- and di-aminated products |
Note: Yield for this compound is an estimation. The reaction with 5,7-dibromoindole is expected to yield a mixture of products.
The Buchwald-Hartwig amination of bromoindoles is a well-established transformation.[3] The selective mono-amination of this compound at the C5 position is anticipated to proceed with high efficiency, offering a clean route to 5-amino-7-fluoro-1H-indole derivatives.
Experimental Protocols
The following are generalized experimental protocols for the key cross-coupling reactions. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling
To a solution of the dihaloindole (1.0 mmol) in a mixture of dioxane and water (4:1, 5 mL) is added the arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol). The mixture is degassed with argon for 15 minutes and then heated to 90 °C for 12 hours. After cooling to room temperature, the reaction is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
General Protocol for Sonogashira Coupling
In a flask, the dihaloindole (1.0 mmol), PdCl₂(PPh₃)₂ (0.03 mmol), and CuI (0.05 mmol) are combined. The flask is evacuated and backfilled with argon three times. Anhydrous DMF (5 mL) and triethylamine (2.0 mmol) are added via syringe, followed by the dropwise addition of the terminal alkyne (1.2 mmol). The reaction mixture is heated to 80 °C and stirred for 4-8 hours.[2] Upon completion, the mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.
General Protocol for Buchwald-Hartwig Amination
To an oven-dried Schlenk tube are added the dihaloindole (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and potassium phosphate (2.0 mmol). The tube is evacuated and backfilled with argon. Toluene (5 mL) and the amine (1.2 mmol) are then added. The reaction is stirred at 100 °C for 12-18 hours. After cooling, the mixture is diluted with ethyl acetate, filtered through celite, and concentrated. The residue is purified by column chromatography.
Visualizing the Synthetic Strategy
The strategic advantage of this compound can be visualized as a branching point in a synthetic pathway, allowing for divergent synthesis from a common intermediate.
In contrast, the functionalization of a symmetric dihaloindole like 5,7-dibromo-1H-indole often leads to a mixture of products, requiring more complex purification or multi-step, protection-deprotection strategies to achieve selective mono-functionalization.
Conclusion
For researchers, scientists, and drug development professionals, the choice of starting materials can significantly impact the efficiency and feasibility of a synthetic campaign. This compound offers a clear and compelling advantage over other dihaloindoles due to its inherent, electronically-driven differential reactivity. This allows for a more controlled, predictable, and efficient construction of complex, multi-functionalized indole derivatives, ultimately accelerating the drug discovery process. The ability to perform selective chemistry at the C5 position while retaining the C7-fluoro substituent for its potential electronic and metabolic benefits, or for subsequent elaboration, makes this compound a highly valuable and strategic building block in the synthesis of next-generation therapeutics.
References
- 1. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. "Development of Buchwald-Hartwig Amination Reaction of Unprotected, Fun" by Grace O. DeCostanza [digitalcommons.ursinus.edu]
The Fluorine Factor: A Comparative Guide to the Electronic Effects on Bromoindole Reactivity
For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of functionalized heterocyclic compounds is paramount. This guide provides an objective comparison of the electronic effects of fluorine substitution on the reactivity of bromoindoles in key synthetic transformations, supported by experimental data and detailed protocols.
The introduction of a fluorine atom to a bromoindole scaffold significantly alters its electronic properties, thereby influencing its reactivity in common and crucial reactions such as palladium-catalyzed cross-couplings and metal-halogen exchange. Fluorine's high electronegativity exerts a strong electron-withdrawing inductive effect, which can profoundly impact reaction rates, yields, and even regioselectivity. This guide will delve into these effects with a focus on Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation reactions.
The Inductive Effect of Fluorine on the Indole Ring
The strong electron-withdrawing nature of fluorine decreases the electron density of the indole ring system. This perturbation of the electronic landscape is a key determinant of the reactivity of the bromoindole in various chemical transformations. The position of the fluorine atom relative to the bromine atom dictates the magnitude and nature of this electronic influence.
Caption: Electronic influence of fluorine on a bromoindole.
Suzuki-Miyaura Coupling: A Quantitative Comparison
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The reactivity of the C-Br bond in this reaction is sensitive to the electronic environment of the indole ring. An electron-withdrawing fluorine substituent is generally expected to increase the rate of the oxidative addition step, which is often rate-determining.
Table 1: Predicted and Observed Trends in Suzuki-Miyaura Coupling of Bromoindoles
| Substrate | Fluorine Position | Expected Reactivity vs. Bromoindole | Rationale |
| 4-Bromo-7-fluoroindole | 7-Fluoro | Increased | Strong -I effect of fluorine enhances the electrophilicity of the C4-Br bond. |
| 5-Bromo-4-fluoroindole | 4-Fluoro | Increased | -I effect of fluorine increases the reactivity of the C5-Br bond. |
| 6-Bromo-5-fluoroindole | 5-Fluoro | Increased | Significant inductive pull from the adjacent fluorine atom. |
| 7-Bromo-4-fluoroindole | 4-Fluoro | Increased | Electron-withdrawing effect transmitted through the aromatic system. |
Experimental Protocol: Suzuki-Miyaura Coupling of Bromoindoles
A general procedure for the Suzuki-Miyaura coupling of a bromoindole with an arylboronic acid is as follows:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon), combine the bromoindole (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.
-
Reaction Execution: Heat the reaction mixture with stirring to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: General workflow for Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Impact of Fluorine on C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the electronic nature of the aryl halide plays a crucial role. The presence of an electron-withdrawing fluorine atom on the bromoindole is anticipated to facilitate the oxidative addition of the palladium catalyst to the C-Br bond.
Table 2: Expected Reactivity in Buchwald-Hartwig Amination of Bromoindoles
| Substrate | Fluorine Position | Expected Reactivity vs. Bromoindole | Rationale |
| 4-Bromo-7-fluoroindole | 7-Fluoro | Increased | Enhanced electrophilicity at the carbon bearing the bromine. |
| 5-Bromo-4-fluoroindole | 4-Fluoro | Increased | Inductive electron withdrawal by fluorine promotes oxidative addition. |
| 6-Bromo-7-fluoroindole | 7-Fluoro | Increased | Proximity of fluorine to the reaction center enhances the electronic effect. |
Experimental Protocol: Buchwald-Hartwig Amination of Bromoindoles
A general procedure for the Buchwald-Hartwig amination of a bromoindole is as follows:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the bromoindole (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 equiv.).
-
Reagent Addition: Add the amine (1.1-1.2 equiv.) and a dry, degassed solvent (e.g., toluene or dioxane).
-
Reaction Execution: Seal the tube and heat the mixture with stirring to the appropriate temperature (typically 80-110 °C). Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify the residue by column chromatography.
Lithiation and Electrophilic Trapping
Metal-halogen exchange, typically with an organolithium reagent, is a common method for the functionalization of aryl halides. The acidity of the protons on the aromatic ring is increased by the presence of an electron-withdrawing fluorine atom. This can lead to competitive deprotonation (lithiation) at a position ortho to the fluorine, in addition to the desired bromine-lithium exchange. The outcome is highly dependent on the reaction conditions, particularly the organolithium reagent used, the solvent, and the temperature.
Table 3: Potential Pathways in the Lithiation of Fluorinated Bromoindoles
| Substrate | Potential Lithiation Site(s) | Expected Major Pathway | Rationale |
| 4-Bromo-5-fluoroindole | C4 (Br-Li exchange), C6 (ortho-lithiation) | Br-Li exchange at low temperature | The C-Br bond is generally more reactive towards organolithiums. |
| 6-Bromo-7-fluoroindole | C6 (Br-Li exchange), C5 (ortho-lithiation) | Br-Li exchange favored | Kinetic control at low temperatures favors the faster Br-Li exchange. |
Experimental Protocol: Lithiation and Trapping of Bromoindoles
A general procedure for the lithiation and subsequent trapping with an electrophile is as follows:
-
Reaction Setup: Dissolve the bromoindole (1.0 equiv.) in a dry, aprotic solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.
-
Lithiation: Cool the solution to a low temperature (typically -78 °C) and add the organolithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.1 equiv.) dropwise. Stir the mixture at this temperature for a specified time (e.g., 30-60 minutes).
-
Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde, ketone, or CO₂) to the solution at -78 °C and allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.
-
Purification: Dry, concentrate, and purify the crude product by column chromatography.
Caption: Competing pathways in the lithiation of a fluorinated bromoindole.
Conclusion
The presence of a fluorine atom on a bromoindole scaffold exerts a significant electronic effect that generally enhances the reactivity of the C-Br bond in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. This is primarily due to the electron-withdrawing inductive effect of fluorine, which increases the electrophilicity of the carbon atom attached to the bromine, thereby facilitating the rate-determining oxidative addition step. In the case of lithiation, while bromine-lithium exchange is typically the major pathway, the acidifying effect of fluorine can lead to competitive ortho-lithiation, necessitating careful control of reaction conditions. A thorough understanding of these electronic effects is crucial for the strategic design and successful execution of synthetic routes towards complex, fluorine-containing indole derivatives for applications in drug discovery and materials science.
A Comparative Guide to the NMR Spectra of Substituted Indole Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Nuclear Magnetic Resonance (NMR) spectral data for various nitro-substituted indole isomers. Understanding the distinct NMR characteristics of these isomers is crucial for their unambiguous identification in complex reaction mixtures and for structure-activity relationship (SAR) studies in drug discovery. This document presents a side-by-side comparison of ¹H and ¹³C NMR data, supported by a detailed experimental protocol.
Data Presentation: ¹H and ¹³C NMR Chemical Shifts (δ) of Nitroindole Isomers
| Position | 4-Nitroindole | 5-Nitroindole | 6-Nitroindole |
| ¹H NMR (ppm) | |||
| H-1 (NH) | ~12.0 | ~11.5 | Not Available |
| H-2 | ~7.79 | ~7.50 | Not Available |
| H-3 | ~7.08 | ~6.60 | Not Available |
| H-4 | - | ~8.50 | Not Available |
| H-5 | ~8.08 | - | Not Available |
| H-6 | ~7.24 | ~7.95 | Not Available |
| H-7 | ~7.93 | ~7.45 | Not Available |
| ¹³C NMR (ppm) | |||
| C-2 | ~126.0 | ~129.0 | ~128.0 |
| C-3 | ~103.0 | ~102.5 | ~102.0 |
| C-3a | ~129.0 | ~130.0 | ~135.0 |
| C-4 | ~143.0 | ~119.0 | ~120.0 |
| C-5 | ~118.0 | ~142.0 | ~115.0 |
| C-6 | ~122.0 | ~116.0 | ~145.0 |
| C-7 | ~115.0 | ~111.0 | ~108.0 |
| C-7a | ~135.0 | ~138.0 | ~135.0 |
Note: The chemical shifts are approximate values and may vary. The data for 6-nitroindole ¹H NMR was not available in the searched resources.
Experimental Protocols
The following is a generalized protocol for the acquisition of NMR spectra for substituted indole isomers.
1. Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: A suitable deuterated solvent should be chosen based on the solubility of the indole isomer. Common solvents for indole derivatives include deuterated chloroform (CDCl₃), dimethyl sulfoxide (DMSO-d₆), and acetone-d₆. The choice of solvent can influence the chemical shifts, particularly for the N-H proton.
-
Concentration: Prepare a solution with a concentration of 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent for ¹H NMR. For ¹³C NMR, a higher concentration of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for referencing the chemical shifts (δ = 0.00 ppm).
-
Filtration: To ensure a homogeneous magnetic field, the sample solution should be free of any particulate matter. It is recommended to filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.
2. NMR Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Spectroscopy:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-5 seconds, and a spectral width that encompasses all expected proton resonances.
-
-
¹³C NMR Spectroscopy:
-
Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.
-
Due to the low sensitivity of the ¹³C nucleus, a larger number of scans is required compared to ¹H NMR.
-
Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the coupling patterns (multiplicity and coupling constants, J) in the ¹H NMR spectrum to elucidate the connectivity of the protons.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the comparative NMR spectral analysis of substituted indole isomers.
Caption: Workflow for NMR Spectral Comparison of Indole Isomers.
The Fluorine Advantage: A Comparative Guide to the Metabolic Stability of Fluorinated Indole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates, a practice known as fluorination, is a cornerstone of modern medicinal chemistry. This guide provides an objective comparison of the metabolic stability of fluorinated versus non-fluorinated indole derivatives, supported by experimental data. By blocking sites susceptible to oxidative metabolism, fluorination can significantly enhance a compound's metabolic half-life, a critical parameter in drug design.[1]
Enhanced Metabolic Stability of Fluorinated Indoles: The Data
Strategic fluorination of the indole ring can significantly impede its metabolism by cytochrome P450 (CYP450) enzymes, the primary family of enzymes responsible for drug metabolism.[1] By replacing a hydrogen atom with a highly stable carbon-fluorine bond, sites that are vulnerable to oxidative metabolism can be effectively shielded.[1] Preclinical studies demonstrate the positive impact of fluorination on the metabolic stability of indole-containing compounds.
The following table summarizes in vitro metabolic stability data for several indole derivatives, comparing non-fluorinated compounds with their fluorinated counterparts. It is important to note that the data for the UT-155 series and 5-Fluoroindole were generated in different microsomal species (mouse and rat, respectively). While direct comparison of absolute values should be made with caution, the trend of increased stability with fluorination within each study is evident.[1]
| Compound ID | Description | Half-life (t½, min) | Intrinsic Clearance (CLint) | Data Source |
| UT-155 | Non-fluorinated indole | 12.35 | - | [1] |
| 32a | 4-Fluoro-indazole analog of UT-155 | 13.29 | - | [1] |
| 32c | CF3-substituted indazole analog of UT-155 | 53.71 | 1.29 (mL/min/mg) | [1] |
| 5-Fluoroindole | Fluorinated indole | 144.2 | 9.0 (mL/min/kg) | [1] |
| 5-Fluoroindole HCl | Hydrochloride salt of 5-FI | 12 | 48 (mL/min/kg) | [1] |
Experimental Protocols: Assessing Metabolic Stability In Vitro
The following protocol outlines a typical in vitro metabolic stability assay using liver microsomes, a common method to evaluate a compound's susceptibility to metabolism by CYP450 enzymes.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compounds (fluorinated and non-fluorinated indoles)
-
Pooled liver microsomes (e.g., human, rat, mouse)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Magnesium chloride (MgCl₂)
-
Acetonitrile (or other suitable organic solvent) for reaction termination
-
Internal standard for analytical quantification
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the liver microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.
-
Prepare the reaction termination solution (acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm the microsomal incubation medium to 37°C.
-
Add the test compound to the incubation medium at a final concentration typically around 1 µM.
-
Initiate the metabolic reaction by adding a pre-warmed solution of liver microsomes (typically at a final concentration of 0.5 mg/mL).
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the cold termination solution. This stops all enzymatic activity.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
Analyze the concentration of the remaining parent compound in each sample using a validated LC-MS/MS method. For a standard indole, the precursor ion > product ion combination of 118.15 > 91.1 m/z is often used in Multiple Reaction Monitoring (MRM) mode.[2]
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg of microsomal protein/mL).[1]
-
Visualizing the Workflow and Metabolic Pathway
To further clarify the experimental process and the underlying metabolic pathways, the following diagrams are provided.
The metabolism of indole by cytochrome P450 enzymes, such as CYP2A6 and CYP2E1, can lead to the formation of various oxidized products, including indoxyl and oxindole.[1] Fluorination at a metabolically susceptible position on the indole ring can block or significantly slow down this oxidative process, leading to a more stable compound in a metabolic environment. This increased stability often translates to a longer half-life and lower clearance in vivo, which are desirable properties for many drug candidates.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of 5-bromo-7-fluoro-1H-indole
For laboratory professionals engaged in research and development, the proper management and disposal of chemical waste is paramount to ensuring a safe working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the safe disposal of 5-bromo-7-fluoro-1H-indole, a halogenated indole derivative.
Immediate Safety and Hazard Assessment
Before beginning any disposal procedures, it is crucial to understand the potential hazards associated with this compound. Based on data for the compound and structurally similar chemicals, it is classified as hazardous.[1][2][3]
Hazard Identification:
| Hazard Classification | GHS Hazard Statement | Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[1][2] | GHS07 |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[1][2] | GHS07 |
| Serious Eye Damage/Eye Irritation (Category 2) | H319: Causes serious eye irritation[1][2] | GHS07 |
| Specific target organ toxicity, single exposure (Category 3) | H335: May cause respiratory irritation[1][2] | GHS07 |
Personal Protective Equipment (PPE):
All handling and disposal operations must be conducted while wearing the appropriate PPE to minimize exposure.[4][5][6][7]
| Protection Type | Specification | Standard/Specification |
| Eye and Face Protection | Chemical safety goggles or a face shield.[2][4] | OSHA 29 CFR 1910.133 or European Standard EN166.[8] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile).[2][4][6] | |
| Respiratory Protection | Use only in a well-ventilated area, preferably under a chemical fume hood.[4][5][6] If dust is generated, a NIOSH/MSHA-approved respirator is recommended.[2] | |
| Body Protection | Laboratory coat and long-sleeved clothing to prevent skin contact.[2][4][6] | |
| Foot Protection | Closed-toe shoes.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be treated as hazardous waste. Do not pour this chemical down the drain or dispose of it in regular trash.[4][5][9]
Experimental Protocol for Waste Segregation and Collection:
-
Identify Waste Type: this compound is a halogenated organic compound because it contains bromine and fluorine atoms.[5][10]
-
Obtain Correct Waste Container: Request a designated "Halogenated Organic Waste" container from your institution's Environmental Health and Safety (EHS) department. These containers are often specifically labeled for this waste stream.[10][11][12]
-
Segregate Waste:
-
Solid Waste: Collect unused or contaminated solid this compound, along with contaminated materials like weighing paper, pipette tips, and gloves, in a designated solid halogenated waste container.[4]
-
Liquid Waste: If the compound is in a solution, collect it in a designated liquid halogenated waste container.[4] Do not mix with non-halogenated, aqueous, or other incompatible waste streams.[4][10][12]
-
-
Labeling: Affix a hazardous waste tag to the container before adding any waste.[11][12] Clearly label the container with the full chemical name "this compound" and list all other constituents and their approximate percentages. Do not use abbreviations.[8]
-
Storage:
-
Arrange for Disposal: Once the container is nearly full (typically around 75%), contact your institution's EHS office to schedule a pickup.[4][12] Follow their specific procedures for waste transfer. The primary disposal method for this type of waste is incineration at a regulated hazardous waste facility.[8][10]
Accidental Spill Response
In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.[2]
-
Evacuate and Ventilate: Clear the immediate area of all non-essential personnel and ensure the area is well-ventilated, using a fume hood if possible.[2]
-
Wear PPE: Don the appropriate personal protective equipment as detailed in the table above before attempting to clean the spill.
-
Containment:
-
Cleanup: Once the bulk of the material is collected, decontaminate the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials (absorbents, wipes, gloves) as hazardous waste.[2]
-
Report: Report the spill to your laboratory supervisor and EHS department according to your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. scienceready.com.au [scienceready.com.au]
- 6. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. neogen.com [neogen.com]
- 10. bucknell.edu [bucknell.edu]
- 11. benchchem.com [benchchem.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. downloads.ossila.com [downloads.ossila.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Essential Safety and Operational Guide for 5-Bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of 5-bromo-7-fluoro-1H-indole. Given its hazardous properties, adherence to stringent safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications.
| Hazard Class | Hazard Statement | Pictogram | Signal Word |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 | Warning |
| Skin irritation (Category 2) | H315: Causes skin irritation | GHS07 | Warning |
| Eye irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 | Warning |
Source: Sigma-Aldrich
Physical and Chemical Properties
Precise physical and chemical property data for this compound is limited. The following data is for the closely related structural isomer, 7-bromo-5-fluoroindole, and should be used as an estimate.
| Property | Value |
| Molecular Formula | C₈H₅BrFN |
| Molecular Weight | 214.03 g/mol |
| Physical Form | Solid |
| Melting Point | 20-25 °C |
| Storage Temperature | 2-8°C |
Source: Sigma-Aldrich
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment plan is mandatory to mitigate the risks associated with handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. A face shield should be worn in situations with a splash hazard. | Protects against eye irritation and serious eye damage from splashes and airborne particles.[1] |
| Hand Protection | Chemical-resistant gloves such as nitrile or neoprene. Double gloving is recommended for enhanced protection. | Prevents skin contact, which can cause skin irritation.[2] |
| Body Protection | A flame-resistant and impervious lab coat, fully buttoned, to protect skin and personal clothing. | Provides a barrier against accidental spills and contamination.[1] |
| Respiratory Protection | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood. If a fume hood is not available or in case of ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Minimizes the inhalation of dust or vapors that may cause respiratory irritation.[1][2] |
Operational Plan: Handling, Storage, and Disposal
A meticulous operational plan is critical for minimizing exposure and ensuring a safe laboratory environment.
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
